potassium;(E)-3-phenylprop-2-enoate
Description
BenchChem offers high-quality potassium;(E)-3-phenylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;(E)-3-phenylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
thermodynamic stability of potassium;(E)-3-phenylprop-2-enoate in aqueous solutions
An In-Depth Technical Guide to the Thermodynamic Stability of Potassium (E)-3-Phenylprop-2-enoate in Aqueous Solutions
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of potassium (E)-3-phenylprop-2-enoate, the potassium salt of trans-cinnamic acid, in aqueous solutions. Recognizing the limited availability of specific thermodynamic data for this compound, this document emphasizes both the foundational principles governing its stability and detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to generate this critical data. The guide covers the determination of key thermodynamic parameters, including solubility as a function of temperature, enthalpy of dissolution, and the impact of environmental factors such as pH and ionic strength. Furthermore, it details methodologies for assessing chemical stability through forced degradation studies and the development of a robust, stability-indicating HPLC method.
Introduction
Potassium (E)-3-phenylprop-2-enoate, hereafter referred to as potassium cinnamate, is an organic salt with a growing range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its utility often stems from its antimicrobial and antioxidant properties, which are intrinsically linked to its stability and behavior in aqueous formulations.[2] A thorough understanding of the thermodynamic principles governing its solubility and degradation is paramount for formulation development, ensuring product efficacy, safety, and shelf-life.
This guide is structured to provide not just a theoretical overview, but a practical, self-validating system for the comprehensive evaluation of potassium cinnamate's stability in aqueous media.
Foundational Principles of Thermodynamic Stability in Aqueous Solutions
The thermodynamic stability of potassium cinnamate in an aqueous solution is primarily governed by its solubility and its susceptibility to chemical degradation.
Solubility and Dissolution Thermodynamics
The dissolution of potassium cinnamate in water is an equilibrium process described by the following equation:
C₉H₇KO₂(s) ⇌ K⁺(aq) + C₉H₇O₂⁻(aq)
The extent of dissolution is quantified by its solubility, which is dependent on temperature. For most salts, solubility increases with temperature.[3][4] The thermodynamics of this process are described by the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the Gibbs-Helmholtz equation:
ΔG_sol = ΔH_sol - TΔS_sol
-
Enthalpy of Solution (ΔH_sol): Represents the heat absorbed or released during dissolution at constant pressure. A positive ΔH_sol (endothermic) indicates that solubility will increase with temperature, while a negative ΔH_sol (exothermic) suggests solubility decreases with increasing temperature.[5]
-
Entropy of Solution (ΔS_sol): Reflects the change in disorder of the system upon dissolution. The dissolution of a crystalline solid into ions in a solution typically results in an increase in entropy (positive ΔS_sol).[6]
The Influence of pH
Potassium cinnamate is the salt of a weak acid, trans-cinnamic acid. In solution, the cinnamate anion is in equilibrium with its conjugate acid:
C₉H₇O₂⁻(aq) + H₂O(l) ⇌ C₉H₈O₂(aq) + OH⁻(aq)
The position of this equilibrium is dictated by the pH of the solution and the pKa of cinnamic acid (approximately 4.44).[7] At a pH below the pKa, the equilibrium shifts towards the formation of the less soluble protonated form, cinnamic acid, which can lead to precipitation.[8] Conversely, at a pH above the pKa, the more soluble cinnamate ion predominates.
The Effect of Ionic Strength
The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the solubility of potassium cinnamate. The presence of other electrolytes can either increase solubility ("salting-in") or decrease it ("salting-out").[6][9] This is due to changes in the activity coefficients of the potassium and cinnamate ions.[10]
Experimental Determination of Thermodynamic and Chemical Stability
The following sections provide detailed protocols for the experimental evaluation of potassium cinnamate's stability.
Determination of the Solubility Curve
This protocol outlines the procedure for determining the solubility of potassium cinnamate in water at various temperatures to construct a solubility curve.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess of solid potassium cinnamate to a series of sealed vials, each containing a known volume of deionized water.
-
Place the vials in temperature-controlled water baths or incubators set at different temperatures (e.g., 25, 35, 45, 55, and 65 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. It is advisable to use a pre-heated or pre-cooled syringe and filter to match the temperature of the solution and prevent premature crystallization or dissolution.
-
Accurately dilute the collected supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis).
-
Determine the concentration of potassium cinnamate in the diluted samples using a validated analytical method, such as HPLC (see section 4).
-
-
Data Analysis:
-
Calculate the solubility in grams of potassium cinnamate per 100 mL of water for each temperature.
-
Plot the solubility (y-axis) as a function of temperature (x-axis) to generate the solubility curve.
-
Caption: Workflow for determining the solubility curve of potassium cinnamate.
Measurement of the Enthalpy of Solution (ΔH_sol)
This protocol describes the use of isoperibol calorimetry to determine the enthalpy of solution.
Methodology:
-
Calorimeter Setup:
-
Assemble a coffee-cup calorimeter consisting of two nested polystyrene cups with a lid, a magnetic stirrer, and a calibrated digital thermometer.[11]
-
Add a precisely known volume of deionized water to the calorimeter.
-
-
Thermal Equilibration:
-
Allow the water in the calorimeter to reach thermal equilibrium while stirring, and record the initial temperature (T_initial) for several minutes to establish a baseline.
-
-
Dissolution:
-
Quickly add a precisely weighed amount of potassium cinnamate to the water.
-
Continue stirring and record the temperature as a function of time until a stable final temperature (T_final) is reached. For endothermic processes, this will be the minimum temperature, and for exothermic processes, the maximum temperature.
-
-
Data Analysis:
-
Calculate the temperature change (ΔT = T_final - T_initial).
-
Calculate the heat absorbed by the solution (q_soln) using the equation: q_soln = m_soln × c_soln × ΔT where m_soln is the total mass of the solution and c_soln is the specific heat capacity of the solution (can be approximated as that of water, 4.184 J/g·°C).
-
The heat change of the reaction (q_rxn) is equal in magnitude but opposite in sign to q_soln (q_rxn = -q_soln).
-
Calculate the molar enthalpy of solution (ΔH_sol) by dividing q_rxn by the number of moles of potassium cinnamate dissolved.
-
Caption: Workflow for the calorimetric determination of the enthalpy of solution.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[7][12]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of potassium cinnamate in deionized water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for 48 hours.
-
Photodegradation: Expose the stock solution to UV and visible light as per ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples. Neutralize the acid and base-stressed samples.
-
Analyze all samples, including an unstressed control, using the developed HPLC method (see section 4).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Calculate the percentage of degradation. A degradation of 5-20% is generally considered appropriate for these studies.[7]
-
Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is required to separate and quantify potassium cinnamate from its potential degradation products.[8]
Protocol:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5) and an organic solvent (e.g., acetonitrile). The acidic mobile phase ensures the analyte is in its protonated form for better retention and peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 272 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Solubility of Potassium Cinnamate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | (Experimental Value) |
| 35 | (Experimental Value) |
| 45 | (Experimental Value) |
| 55 | (Experimental Value) |
| 65 | (Experimental Value) |
Table 2: Thermodynamic Parameters for the Dissolution of Potassium Cinnamate
| Parameter | Value |
| ΔH_sol (kJ/mol) | (Experimental Value) |
| ΔS_sol (J/mol·K) | (Calculated Value) |
| ΔG_sol at 25°C (kJ/mol) | (Calculated Value) |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | (Experimental Value) | (Experimental Value) |
| 0.1 M NaOH, 60°C | 24 h | (Experimental Value) | (Experimental Value) |
| 3% H₂O₂, RT | 24 h | (Experimental Value) | (Experimental Value) |
| Heat, 80°C | 48 h | (Experimental Value) | (Experimental Value) |
| Light (ICH) | - | (Experimental Value) | (Experimental Value) |
Conclusion
This technical guide provides a robust framework for the comprehensive assessment of the thermodynamic stability of potassium (E)-3-phenylprop-2-enoate in aqueous solutions. By combining foundational thermodynamic principles with detailed, actionable experimental protocols, researchers and formulation scientists are equipped to generate the necessary data to ensure the development of stable, safe, and effective products. The provided methodologies for determining solubility curves, enthalpy of solution, and degradation pathways, along with a validated stability-indicating HPLC method, constitute a self-validating system for the thorough characterization of this versatile compound.
References
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Determining Solubility of an Unknown Salt at Various Temperatures. (n.d.). Fountainhead Press. Retrieved from [Link]
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Shalna, S., & Suneesh, C. V. (2018). The Effect of Salts and Nonelectrolytes on the Solubility of Potassium Bitartrate: An Introductory Chemistry Discovery Experiment. ResearchGate. Retrieved from [Link]
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Paduszyński, K., & Domańska, U. (2014). Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. Physical Chemistry Chemical Physics, 16(44), 24293–24304. Retrieved from [Link]
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Solubility Curves. (2017). Science Express. Retrieved from [Link]
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NYB Experiment 2 - Solubility of A Salt. (n.d.). Scribd. Retrieved from [Link]
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Bansal, G., & Rawat, P. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Retrieved from [Link]
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The Effects of Salts and Nonelectrolytes on the Solubility of Potassium Bitartrate: An Introductory Chemistry Discovery Experiment. (1999). Journal of Chemical Education, 76(11), 1547. Retrieved from [Link]
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Role of Ionic Strength in Solubility of Salts in India. (2024). AJPO Journals. Retrieved from [Link]
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Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. (2014). RSC Publishing. Retrieved from [Link]
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Structural Study on Alkali‐Carboxylate Functionalized Late‐Transition Metal Bis(dithiocarbamate) Complexes. (2020). Chemistry – A European Journal, 26(67), 15494-15505. Retrieved from [Link]
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New Research on Natural Preservatives: Potassium Cinnamate Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study. (2025). LinkedIn. Retrieved from [Link]
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Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. (2020). CrystEngComm, 22(1), 114-123. Retrieved from [Link]
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Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (2025). Journal of Applied Pharmaceutical Science, 15(02), 114-126. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies, 24(1), 36-41. Retrieved from [Link]
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An Empirical Correlation between the Enthalpy of Solution of Aqueous Salts and Their Ability to Form Hydrates. (2013). ResearchGate. Retrieved from [Link]
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Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations. (2026). Chemistry – A European Journal. Retrieved from [Link]
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pH-solubility profiles or organic carboxylic acids and their salts. (1981). Journal of Pharmaceutical Sciences, 70(7), 803-805. Retrieved from [Link]
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Solubility and dissolution thermodynamic properties of potassium benzoate in pure solvents. (2025). ResearchGate. Retrieved from [Link]
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Enthalpies of Solution. (2013). Truman ChemLab. Retrieved from [Link]
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Solubility of different salts used in the control of the water activity of foods. (2022). Ciência e Agrotecnologia, 46. Retrieved from [Link]
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Calorimetry of Salt Dissolution Experiment. (n.d.). Scribd. Retrieved from [Link]
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Stability of pharmaceutical salts in solid oral dosage forms. (2017). Journal of Pharmaceutical Analysis, 7(4), 203-211. Retrieved from [Link]
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Enthalpy of Solution. (n.d.). Science Express. Retrieved from [Link]
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Exploring the Benefits of Potassium Cinnamate in Clean Label Food Products. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]
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Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2016). ResearchGate. Retrieved from [Link]
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Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021). Crystal Growth & Design, 21(2), 1188–1208. Retrieved from [Link]
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Cinnamic acid: Human health tier II assessment. (2018). Australian Government Department of Health. Retrieved from [Link]
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Potassium Cinnamate: A Versatile Ingredient for Modern Industries. (n.d.). LinkedIn. Retrieved from [Link]
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CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. (n.d.). CBSE Academic. Retrieved from [Link]
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Potassium Cinnamate. (n.d.). Henan Weichuang Bio-tech Co., LTD.. Retrieved from [Link]
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Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. (2014). Journal of Chemical & Engineering Data, 59(3), 400-411. Retrieved from [Link]
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Spectral Fingerprinting of Potassium (E)-3-phenylprop-2-enoate: A Comprehensive Guide to NMR and FTIR Analysis
Executive Summary
Potassium (E)-3-phenylprop-2-enoate, commonly known as potassium trans-cinnamate, is a critical intermediate and active compound utilized across pharmaceutical synthesis, food preservation, and advanced materials engineering. For researchers and drug development professionals, verifying the structural integrity of this molecule—specifically the (E)-alkene geometry and the carboxylate salt formation—is paramount for downstream quality control. This whitepaper provides an in-depth technical analysis of the synthesis, self-validating preparation protocols, and the definitive Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral markers of potassium cinnamate.
Chemical Identity & Structural Significance
Potassium (E)-3-phenylprop-2-enoate ( C9H7O2K ) consists of a phenyl ring conjugated to an unsaturated alkene chain, terminating in a potassium carboxylate group. The extended π -conjugation system dictates not only its chemical reactivity but also its distinct spectroscopic profile. The trans (E) configuration of the double bond is thermodynamically favored and biologically active, making its precise characterization via 1H NMR coupling constants and FTIR bending modes a critical requirement for any analytical workflow.
Experimental Protocol: Synthesis & Sample Preparation
To obtain high-purity spectral data, the analyte must be synthesized and isolated without residual starting materials or inorganic byproducts. The following protocol leverages a microwave-assisted hydrolysis approach, which is favored for its high yield and minimal thermal degradation (1)[1].
Protocol: Microwave-Assisted Synthesis of Potassium Cinnamate
-
Step 1: Reagent Assembly. In a 10 mL microwave-safe reaction vessel, combine ethyl cinnamate (1.0 equiv), potassium carbonate ( K2CO3 , 3.0 equiv), and 4 mL of absolute ethanol.
-
Step 2: Microwave Hydrolysis. Seal the vessel and subject it to microwave irradiation at 180 °C for 20 minutes under continuous magnetic stirring[1].
-
Causality: The elevated temperature rapidly overcomes the activation energy barrier for ester hydrolysis. K2CO3 acts dually as the base to drive the saponification and as the source of the potassium counterion.
-
-
Step 3: Workup & Self-Validation. Cool the vessel to room temperature. Evaporate the ethanol under vacuum, then suspend the crude residue in methanol and filter.
-
Validation Check: This step is a self-validating solubility check. Potassium cinnamate is highly soluble in methanol, whereas unreacted inorganic carbonates ( K2CO3 ) are insoluble. Complete dissolution of the organic fraction visually confirms successful salt formation before any spectral analysis is performed.
-
-
Step 4: Crystallization. Evaporate the methanolic filtrate and recrystallize the solid using cold ethanol to yield pure potassium (E)-3-phenylprop-2-enoate as a white solid (Yield: ~97%, mp >200 °C dec.)[2].
Workflow for the microwave-assisted synthesis of potassium (E)-3-phenylprop-2-enoate.
Spectroscopic Characterization & Logical Mapping
The structural verification of potassium cinnamate relies on a dual-modality approach. NMR spectroscopy confirms the carbon framework and the stereochemistry of the double bond, while FTIR spectroscopy validates the electronic state of the carboxylate anion.
Logical mapping of spectral data to structural features of potassium cinnamate.
Nuclear Magnetic Resonance (NMR) Analysis
The 1H NMR spectrum (acquired in D2O ) is defined by the alkene and aromatic protons. The most critical diagnostic feature is the vicinal coupling constant ( 3J ) between the α and β alkene protons. According to the Karplus equation, the dihedral angle between these protons dictates the magnitude of the coupling. A dihedral angle of ~180°—characteristic of an (E)-alkene—maximizes orbital overlap, resulting in a large coupling constant. The observed J=16.0 Hz definitively proves the trans configuration, distinguishing it from the cis-isomer which typically presents a J value between 8 and 12 Hz[2].
Table 1: 1H NMR Spectral Data (400 MHz, D2O ) [2]
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 6.44 | Doublet (d) | 16.0 | 1H | α -alkene proton ( CH=C−C=O ) |
| 7.31 | Doublet (d) | 16.0 | 1H | β -alkene proton ( Ph−CH=C ) |
| 7.35–7.40 | Multiplet (m) | - | 3H | Aromatic protons (meta/para) |
| 7.53–7.55 | Multiplet (m) | - | 2H | Aromatic protons (ortho) |
Self-Validation Check in NMR: The integration ratio of the aromatic multiplet region (total 5H) to the alkene doublets (total 2H) must be exactly 5:2. Any deviation indicates co-precipitation of impurities or incomplete hydrolysis.
Table 2: 13C NMR Spectral Data (100 MHz, D2O ) [2]
| Chemical Shift ( δ , ppm) | Assignment |
| 124.2 | α -alkene carbon |
| 127.7, 129.0, 129.6 | Aromatic carbons (ortho, meta, para) |
| 135.2 | Aromatic ipso-carbon |
| 140.7 | β -alkene carbon (Deshielded by resonance) |
| 175.7 | Carboxylate carbonyl ( C=O ) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the primary tool for confirming the transition from a neutral carboxylic acid to a carboxylate salt. In neutral cinnamic acid, the highly localized C=O double bond exhibits a strong stretching frequency at approximately 1680 cm⁻¹.
Upon deprotonation to form potassium cinnamate, the negative charge delocalizes equally across both oxygen atoms of the COO− group. This resonance reduces the bond order of the carbonyl group from 2 to approximately 1.5, significantly lowering the force constant of the bond. Consequently, the single C=O stretch is replaced by two distinct vibrational modes: an asymmetric stretch at 1555 cm⁻¹ and a symmetric stretch at 1383 cm⁻¹[2]. Furthermore, the strong band at 966 cm⁻¹ arises from the out-of-plane C-H bending vibration, serving as an orthogonal validation of the trans-disubstituted alkene geometry[2].
Table 3: FTIR Spectral Data (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance |
| 3022 | C-H stretch ( sp2 ) | Confirms aromatic ring presence |
| 1636 | C=C stretch | Confirms alkene double bond |
| 1555 | Asymmetric COO− stretch | Validates carboxylate salt formation |
| 1383 | Symmetric COO− stretch | Validates carboxylate salt formation |
| 966 | C-H out-of-plane bend | Confirms (E)-alkene (trans) geometry |
Photochemical Behavior: Trans-Cis Isomerization
Potassium (E)-3-phenylprop-2-enoate exhibits notable photochemical activity. Upon exposure to ultraviolet (UV) irradiation, the trans-cinnamate undergoes a partial photoisomerization to the cis-conformation (Z-isomer) (3)[3]. This E-to-Z transition is structurally significant and can be monitored via FTIR, where the emergence of new vibrational bands (e.g., ~1350 cm⁻¹) indicates the presence of the cis-isomer[3]. Complete conversion is rare in standard aqueous environments (typically yielding 3–80% conversion), requiring specialized solvents such as ionic liquids to achieve quantitative isomerization[3].
Conclusion
The rigorous characterization of potassium (E)-3-phenylprop-2-enoate requires a holistic interpretation of its spectral data. The 1H NMR coupling constant ( J=16.0 Hz) and the FTIR out-of-plane bend (966 cm⁻¹) act as a dual-verification system for the trans-geometry. Simultaneously, the 13C NMR carbonyl shift (175.7 ppm) and the distinctive splitting of the FTIR carbonyl stretch (1555 cm⁻¹ and 1383 cm⁻¹) provide incontrovertible proof of carboxylate salt formation. By adhering to self-validating synthesis protocols and understanding the causality behind these spectral shifts, researchers can ensure absolute structural confidence in their chemical workflows.
References
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates Source: ACS Omega (via NIH/PMC) URL:[Link]
-
Cinnamate-Intercalated Layered Yttrium Hydroxide: UV Light-Responsive Switchable Material Source: PMC / National Institutes of Health URL:[Link]
-
Copolymerization with Glycidyl Ethers, In-Situ NMR Kinetics, and Photocrosslink Source: D-NB.info (German National Library) URL:[Link]
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potassium;(E)-3-phenylprop-2-enoate molecular weight and exact mass
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Potassium (E)-3-phenylprop-2-enoate
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of potassium (E)-3-phenylprop-2-enoate, a compound of interest in various research and development sectors. The focus is a critical examination of two fundamental yet often conflated chemical properties: molecular weight and exact mass. For professionals in drug development and analytical sciences, a precise understanding of these concepts is paramount for accurate quantification, structural elucidation, and regulatory compliance.
Compound Identification and Core Properties
Potassium (E)-3-phenylprop-2-enoate, commonly known as potassium cinnamate, is the potassium salt of trans-cinnamic acid.[1] Its chemical structure consists of a potassium cation and a cinnamate anion. The anion features a phenyl group attached to a propenoate backbone, with the double bond in the (E) or trans configuration.
This compound and its parent acid are utilized in various industries, including as flavoring agents and preservatives in food and cosmetics.[1][2][3] In the pharmaceutical and research landscape, cinnamic acid derivatives are explored for their potential biological activities.
Distinguishing Molecular Weight from Exact Mass: A Foundational Principle
A frequent point of confusion in chemical data interpretation is the distinction between molecular weight and exact mass. While related, they are not interchangeable and their appropriate application depends entirely on the scientific context.
-
Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element.[1][2][4][5][6] For instance, carbon exists primarily as ¹²C, but also as ¹³C (~1.1% abundance). The atomic weight of carbon (≈12.011 amu) is a weighted average of these isotopes. Molecular weight is the sum of these average atomic weights for all atoms in the molecule. It is the indispensable value for stoichiometric calculations in the laboratory—for example, preparing a solution of a specific molarity requires using the molecular weight to convert from grams to moles.
-
Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant naturally occurring stable isotope of each constituent atom.[3][4] For carbon, this is ¹²C; for hydrogen, ¹H; for oxygen, ¹⁶O; and for potassium, ³⁹K. The exact mass is a theoretical value that corresponds to a single, specific isotopic composition. This is the value of paramount importance in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions with very small mass differences. It is the key to determining the elemental composition of an unknown compound or confirming the identity of a known one.
The following diagram illustrates the conceptual difference in how these two values are derived from a molecule's elemental formula.
Caption: Derivation of Molecular Weight vs. Exact Mass.
Quantitative Data Summary
The key mass-spectrometric and stoichiometric data for potassium (E)-3-phenylprop-2-enoate are summarized below. These values are foundational for both laboratory synthesis and analytical characterization.
| Parameter | Value | Data Source and Significance |
| IUPAC Name | potassium;(E)-3-phenylprop-2-enoate | The systematic name defining the precise chemical structure.[4] |
| Common Name | Potassium Cinnamate | Widely used synonym in commercial and research contexts.[1][4][5] |
| CAS Number | 16089-48-8 | A unique identifier assigned by the Chemical Abstracts Service.[2][4][5][6] |
| Molecular Formula | C₉H₇KO₂ | Defines the elemental composition of the compound.[1][4][5][6] |
| Molecular Weight | 186.25 g/mol | For calculating mass-to-mole conversions in bulk material.[1][2][4][5][6] |
| Exact Mass | 186.00831095 Da | For high-resolution mass spectrometry-based identification.[3][4] |
| Monoisotopic Mass | 186.00831095 Da | Identical to Exact Mass, used interchangeably in this context.[3][4] |
Experimental Protocol: Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)
To validate the identity and purity of a synthesized or purchased batch of potassium (E)-3-phenylprop-2-enoate, determining its exact mass is a definitive analytical step. The following protocol outlines a standard workflow using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry.
Objective: To measure the exact mass of the cinnamate anion ([M-K]⁻) and confirm its elemental composition.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Protocol Steps:
-
Standard Preparation:
-
Accurately weigh ~1 mg of potassium (E)-3-phenylprop-2-enoate.
-
Dissolve in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock solution. The choice of solvent ensures solubility and compatibility with the reversed-phase LC method.
-
Further dilute the stock solution to a working concentration of ~1 µg/mL for direct infusion or LC-MS analysis. This concentration prevents detector saturation.
-
-
LC Method (Optional but Recommended):
-
Rationale: Chromatography separates the analyte of interest from potential impurities, salts, or formulation excipients, ensuring that the mass spectrum is clean.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: ESI Negative. Causality: The target molecule is a salt that readily dissociates in solution. The cinnamate portion is an anion (C₉H₇O₂⁻), making negative ion mode the logical choice for detection.
-
Mass Range: 50 - 500 m/z. This range comfortably includes the expected mass of the cinnamate anion (~147 Da).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Calibration: Prior to the run, calibrate the instrument using a known reference standard (e.g., sodium formate) across the desired mass range. This is a critical trustworthiness step to ensure sub-ppm mass accuracy.
-
-
Data Acquisition and Analysis:
-
Acquire data in high-resolution mode (>20,000 FWHM).
-
Extract the mass spectrum for the chromatographic peak corresponding to the cinnamate anion.
-
The expected ion will be the de-potassiated molecule, [M-K]⁻, which is the cinnamic acid molecule having lost a proton. The molecular formula for this ion is [C₉H₇O₂]⁻.
-
Calculate the theoretical exact mass for [C₉H₇O₂]⁻:
-
9 * (¹²C) + 7 * (¹H) + 2 * (¹⁶O) = 9(12.000000) + 7(1.007825) + 2*(15.994915) = 147.04462 Da .
-
-
Compare the measured mass from the Q-TOF with the theoretical exact mass. A mass error of <5 ppm provides high confidence in the elemental composition.
-
The workflow for this experimental validation is visualized below.
Caption: HRMS Workflow for Exact Mass Determination.
References
-
PubChem. Potassium cinnamate. National Center for Biotechnology Information. [Link]
-
Zehao Industry Co., Ltd. Potassium cinnamate / CAS:16089-48-8. [Link]
-
CD Formulation. Potassium cinnamate. [Link]
Sources
- 1. CAS 16089-48-8: Potassium cinnamate | CymitQuimica [cymitquimica.com]
- 2. Potassium cinnamate / CAS:16089-48-8 - Zehao Industry Co., Ltd. [zehaochem.com]
- 3. echemi.com [echemi.com]
- 4. Potassium cinnamate | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Potassium cinnamate - CD Formulation [formulationbio.com]
Application Note: Minimum Inhibitory Concentration (MIC) Assay Protocol for Potassium (E)-3-phenylprop-2-enoate
Executive Summary & Mechanistic Grounding
Potassium (E)-3-phenylprop-2-enoate, commonly known as potassium cinnamate , is a natural phenolic compound salt increasingly utilized as a broad-spectrum antimicrobial agent and clean-label food preservative. As the food and pharmaceutical industries pivot away from synthetic additives like sodium benzoate, potassium cinnamate has emerged as a superior alternative due to its high biological safety and multi-target antimicrobial mechanism [1].
Unlike single-target antibiotics, potassium cinnamate exerts its inhibitory effects through a complex, multi-pathway mechanism. Scanning electron microscopy (SEM) reveals that exposure induces severe morphological changes in pathogens—specifically surface wrinkling, inward collapse, and eventual cellular rupture [1]. This physical degradation is compounded by the disruption of cell membrane integrity, leading to the lethal leakage of intracellular contents. Furthermore, it triggers the accumulation of intracellular reactive oxygen species (ROS), induces DNA damage, and suppresses essential energy synthesis pathways[1].
To accurately quantify the efficacy of potassium cinnamate against specific pathogens, a robust Minimum Inhibitory Concentration (MIC) assay is required. This application note outlines a highly controlled, self-validating broth microdilution protocol designed to yield reproducible MIC and Minimum Bactericidal Concentration (MBC) data.
Fig 1. Multi-target antimicrobial mechanism of Potassium Cinnamate.
Quantitative Efficacy & Safety Profile
Before initiating the assay, it is critical to understand the expected inhibitory ranges to properly design the serial dilution gradient. Recent authoritative studies published in LWT-Food Science and Technology (2025) demonstrate that potassium cinnamate possesses potent efficacy against both Gram-positive and Gram-negative foodborne pathogens, including heat-resistant, spore-forming strains like Bacillus cereus [1].
Table 1: Established MIC and MBC Values for Potassium Cinnamate
| Pathogen | Strain Classification | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | Gram-positive | 2.0 | 16.0 |
| Bacillus cereus | Gram-positive (Spore-forming) | 1.0 | 8.0 |
| Escherichia coli | Gram-negative | 4.0 | 16.0 |
| Shigella boydii | Gram-negative | 1.0 | 16.0 |
Biological Safety Context: The therapeutic window of potassium cinnamate is exceptionally wide. At a concentration of 8 mg/mL (well above the MIC for most pathogens), the hemolysis rate for mammalian red blood cells is merely 3.31 ± 0.17%, and human cell viability (K562 cells) remains at 86.94 ± 0.21% [1]. This confirms extremely low cytotoxicity within its effective antimicrobial range (1–4 mg/mL) [2].
Experimental Design & Causality
This protocol utilizes the Broth Microdilution Method in 96-well microtiter plates. This method is selected over agar diffusion because it allows for precise, quantitative control over the concentration gradient and facilitates high-throughput optical density (OD) readings.
The Self-Validating System
To ensure absolute trustworthiness, every assay plate must function as a self-validating system containing three intrinsic controls:
-
Sterility Control (Media Only): Validates that the broth and handling procedures are free of contamination. Any growth here invalidates the entire plate.
-
Growth Control (Media + Inoculum): Confirms the viability of the bacterial strain and establishes the baseline for 100% uninhibited growth.
-
Positive Inhibition Control (Media + Inoculum + Reference Antibiotic): Proves that the assay is sensitive to antimicrobial action. Gentamicin or a similar standard antibiotic is typically used.
Causality Behind Protocol Parameters
-
Inoculum Concentration (5 × 10⁵ CFU/mL): This specific concentration is critical. A lower concentration risks false-susceptibility artifacts because the metabolic activity may not cross the detection threshold. Conversely, a higher concentration triggers the "inoculum effect," where dense bacterial populations physically deplete the antimicrobial agent, artificially inflating the MIC.
-
pH Stability: Potassium cinnamate maintains stable antimicrobial activity between pH 2 and 7 [2]. Mueller-Hinton Broth (MHB) naturally falls within this range (pH 7.2–7.4). However, if testing lactic acid bacteria or other acid-producing strains, the media must be heavily buffered to prevent pH-induced precipitation of the cinnamate salt.
Step-by-Step MIC Assay Protocol
Materials & Reagents
-
Potassium (E)-3-phenylprop-2-enoate (Potassium cinnamate) powder (≥99% purity)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear, flat-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt (0.015% aqueous solution) – Optional metabolic indicator
-
Microplate reader (capable of OD₆₀₀ measurement)
Preparation of the Antimicrobial Stock Solution
-
Weighing: Accurately weigh 64.0 mg of potassium cinnamate.
-
Dissolution: Dissolve the powder in 1.0 mL of sterile deionized water to create a 64 mg/mL stock solution. Causality: Potassium cinnamate is highly water-soluble, eliminating the need for cytotoxic solvents like DMSO, which could confound cell viability results.
-
Sterilization: Pass the stock solution through a 0.22 µm polyethersulfone (PES) syringe filter.
Preparation of the Bacterial Inoculum
-
Culturing: Streak the target pathogen onto an agar plate and incubate overnight at 37°C.
-
Suspension: Select 3–5 isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using a spectrophotometer (OD₆₂₅ between 0.08 and 0.13).
-
Final Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a starting concentration of 1 × 10⁶ CFU/mL. (Note: When 50 µL of this inoculum is added to 50 µL of the drug solution in the well, the final test concentration will be the required 5 × 10⁵ CFU/mL).
Serial Dilution and Inoculation (96-Well Plate Setup)
-
Media Dispensing: Dispense 50 µL of CAMHB into all wells of columns 2 through 12.
-
Compound Addition: Add 100 µL of a 32 mg/mL potassium cinnamate working solution (diluted from stock) into the wells of Column 1.
-
Serial Dilution: Transfer 50 µL from Column 1 to Column 2, mix by pipetting up and down 5 times. Repeat this transfer down to Column 10. Discard 50 µL from Column 10.
-
Resulting Concentration Gradient: 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.0625, 0.0312 mg/mL.
-
-
Control Setup:
-
Column 11: Growth Control (50 µL CAMHB).
-
Column 12: Sterility Control (100 µL CAMHB, no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (1 × 10⁶ CFU/mL) to wells in Columns 1 through 11.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours [3].
Reading and Interpretation
-
Optical Density: Remove the plate and read the absorbance at 600 nm (OD₆₀₀) using a microplate reader.
-
Visual Confirmation (Optional): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria.
-
MIC Determination: The MIC is defined as the lowest concentration of potassium cinnamate that results in a complete inhibition of visible growth (OD₆₀₀ equivalent to the Sterility Control, or wells remaining blue if using resazurin) [3].
Fig 2. Standardized broth microdilution workflow for MIC determination.
Transitioning from MIC to MBC (Minimum Bactericidal Concentration)
While the MIC indicates inhibition, the MBC determines the concentration required to kill the pathogen.
-
Following the MIC reading, aspirate 10 µL from all wells showing no visible growth (including the MIC well and all higher concentrations).
-
Plate these aliquots onto fresh, drug-free Tryptic Soy Agar (TSA) plates.
-
Incubate at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically yielding fewer than 3 colonies per plate). As noted in Table 1, the MBC for potassium cinnamate is generally 4 to 8 times higher than its MIC [1].
References
-
Title: New Research on Natural Preservatives: Potassium Cinnamate Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study Source: Weichuang Bio-Tech (Citing LWT-Food Science and Technology, Issue 215, 2025) URL: [Link]
-
Title: Clean Label Trend Sweeps Southeast Asia,Weichuang Showcases Core Products at Vietnam FOODEXPO Source: Weichuang Bio-Tech URL: [Link]
-
Title: Structure–Activity Relationship and Biosafety of Linear Pentapeptide Analogs Derived from Battacin for Antimicrobial Development Source: MDPI / NIH (Methodological Reference for Broth Microdilution) URL: [Link]
Application Note: Preparation and Validation of Potassium (E)-3-phenylprop-2-enoate Analytical Standard Solutions
Introduction & Scope
Potassium (E)-3-phenylprop-2-enoate (CAS: 16089-48-8), commonly known as potassium cinnamate, is the potassium salt of naturally occurring trans-cinnamic acid. It is widely utilized as a broad-spectrum antimicrobial preservative in the food and cosmetics industries, and serves as a critical intermediate in pharmaceutical synthesis[1].
For researchers and drug development professionals, preparing a highly accurate analytical reference standard of this compound presents unique physicochemical challenges. This application note establishes a self-validating, authoritative protocol for the preparation, handling, and HPLC-UV validation of potassium cinnamate standard solutions, emphasizing the causality behind specific environmental controls and chromatographic parameters.
Physicochemical Profiling & Analytical Causality
To guarantee scientific integrity, the preparation protocol must preemptively address three inherent properties of potassium cinnamate: photo-instability, hygroscopicity, and pH-dependent ionization.
Photo-Induced Geometrical Isomerization
Potassium cinnamate exists predominantly as the thermodynamically stable (E)-isomer (trans-cinnamate). However, the molecule is highly susceptible to UV-induced geometrical isomerization[2]. Exposure to ambient sunlight or standard laboratory fluorescent lighting (which emits trace UV radiation) provides sufficient energy to temporarily cleave the alkene π -bond, allowing molecular rotation and relaxation into the (Z)-isomer (cis-cinnamate)[3][4]. In an analytical context, this creates a chromatographic artifact—a secondary peak that artificially lowers the quantitative recovery of the target trans-isomer. Causality-Driven Rule: All standard preparation and storage must be executed using actinic (amber) glassware to block wavelengths <400 nm.
Fig 1. UV-induced geometrical isomerization pathway of potassium cinnamate.
Hygroscopicity and Mass Correction
As an alkali metal salt, potassium cinnamate is inherently hygroscopic. Commercial pharmaceutical-grade lots typically exhibit a moisture content between 0.5% and 1.0%. Failing to account for this bound water results in sub-potent standard solutions. A self-validating protocol requires concurrent Karl Fischer (KF) titration to determine the exact water content, followed by a mathematical mass correction during weighing.
pH-Dependent Chromatographic Behavior
Potassium cinnamate is highly soluble in water, yielding a weakly alkaline solution (pH 8.0–9.5)[5]. However, analyzing the compound in its ionized (anionic) state via reversed-phase HPLC (RP-HPLC) leads to poor retention on hydrophobic C18 stationary phases and severe peak tailing. Causality-Driven Rule: The HPLC mobile phase must be heavily buffered with an organic acid (e.g., 0.1% Formic Acid, pH ~2.7) to drop the environment well below the pKa of cinnamic acid (~4.44). This ensures 100% protonation, driving the analyte into its neutral, hydrophobic state for sharp, symmetrical peak resolution.
Experimental Methodologies
Material Characterization & Data Summary
Table 1: Physicochemical Properties & Analytical Implications
| Parameter | Value / Characteristic | Analytical Implication |
| Chemical Formula | C9H7KO2 | Requires mass correction for the potassium counter-ion if quantifying as free acid. |
| Molecular Weight | 186.25 g/mol | Standard molarity calculations. |
| Solubility | Soluble in H2O, slightly in EtOH | 50:50 MeOH:H2O is the optimal diluent to prevent solvent-shock in HPLC. |
| Aqueous pH (10% w/v) | 8.0 – 9.5 | Mobile phase must be acidified to neutralize the analyte for RP-HPLC. |
Standard Preparation Protocol
Fig 2. Self-validating workflow for potassium cinnamate standard preparation.
Step 1: Moisture Determination
-
Perform a volumetric Karl Fischer titration on a 100 mg aliquot of the potassium cinnamate raw material.
-
Record the moisture percentage ( M ).
Step 2: Mass Correction Calculation Calculate the target mass required to achieve a true 1000 µg/mL stock solution using the formula:
Wactual=P×(1−M)Ctarget×V(Where Wactual is the mass to weigh in mg, Ctarget is 1.0 mg/mL, V is the flask volume in mL, P is the chemical purity from the Certificate of Analysis, and M is the moisture fraction).
Step 3: Primary Stock Solution (1000 µg/mL)
-
Using an analytical balance (0.01 mg readability), weigh the calculated Wactual of potassium cinnamate into a 10 mL amber volumetric flask .
-
Add 5 mL of Diluent (50:50 HPLC-grade Methanol : Milli-Q Water).
-
Sonicate for 5 minutes at room temperature (Do not exceed 30°C to prevent thermal degradation).
-
QS (bring to volume) with the Diluent and invert 10 times to homogenize.
Step 4: Working Standard Generation Perform serial dilutions using the Diluent in amber HPLC vials according to Table 2.
Table 2: Standard Curve Dilution Protocol
| Standard Level | Target Conc. (µg/mL) | Volume of Source | Source Solution | Volume of Diluent |
| Cal 5 | 100.0 | 1000 µL | Stock (1000 µg/mL) | 9000 µL |
| Cal 4 | 50.0 | 500 µL | Cal 5 (100 µg/mL) | 500 µL |
| Cal 3 | 25.0 | 500 µL | Cal 4 (50 µg/mL) | 500 µL |
| Cal 2 | 10.0 | 400 µL | Cal 3 (25 µg/mL) | 600 µL |
| Cal 1 | 5.0 | 500 µL | Cal 2 (10 µg/mL) | 500 µL |
HPLC-UV Validation Method
To validate the concentration and ensure no photo-isomerization occurred during preparation, analyze the standards using the following self-validating chromatographic conditions. The use of an acidic mobile phase is mandatory to suppress the ionization of the cinnamate moiety.
Table 3: HPLC-UV Validation Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides optimal hydrophobic retention for the aromatic ring. |
| Mobile Phase A | 0.1% Formic Acid in H2O | Drops pH to ~2.7, ensuring complete protonation of cinnamate. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Elution Mode | Isocratic: 45% A / 55% B | Ensures baseline stability and reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm internal diameter columns. |
| Column Temp | 30°C | Stabilizes system backpressure and mass transfer kinetics. |
| Detection | UV at 275 nm | λmax for the conjugated π -system of trans-cinnamic acid. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining signal-to-noise. |
System Suitability Criteria:
-
Tailing Factor ( Tf ): Must be ≤1.5 . (If Tf>1.5 , verify the pH of Mobile Phase A; insufficient acid will cause peak tailing due to partial ionization).
-
Isomeric Purity: The chromatogram must show a single primary peak. A secondary peak eluting slightly earlier than the main peak indicates the presence of the (Z)-isomer (cis-cinnamate), signaling a failure in actinic light protection during preparation.
References
- Study of cis-cinnamic acid in Arabidopsis thaliana HKUST Research Portal / Plant Physiology and Biochemistry URL
- Ultraviolet (UV)
- Henan Weichuang Bio-tech Co., LTD.
- Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid bioRxiv URL
- CAS 16089-48-8: Potassium cinnamate CymitQuimica URL
- WO2011067330A1 - Alkali metal cinnamate powder and method for preparation Google Patents URL
- Shandong Unite New Materials Co., Ltd.
Sources
- 1. CAS 16089-48-8: Potassium cinnamate | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. biorxiv.org [biorxiv.org]
- 5. WO2011067330A1 - Alkali metal cinnamate powder and method for preparation - Google Patents [patents.google.com]
Application Note: Potassium (E)-3-phenylprop-2-enoate as a Model Compound in Food Preservation Research
Executive Summary
The food industry is undergoing a paradigm shift from synthetic chemical additives to natural, clean-label preservatives. In this landscape, potassium (E)-3-phenylprop-2-enoate—commonly known as potassium cinnamate (PC)—has emerged as a highly effective model compound for preservation research. As the potassium salt of naturally occurring cinnamic acid, PC offers superior aqueous solubility while retaining the potent, broad-spectrum antimicrobial properties of its parent compound[1]. This application note provides a comprehensive technical guide to utilizing PC in laboratory settings, detailing its mechanistic pathways, quantitative efficacy, and standardized protocols for evaluating novel food preservation systems.
Mechanistic Profiling: The Dual-Action Pathway
Potassium cinnamate serves as an excellent model compound because it bridges the gap between traditional weak-acid preservatives and advanced phenylpropanoid membrane disruptors.
Causality of Action: In aqueous food matrices, the efficacy of PC is highly dependent on the environmental pH. Under acidic conditions (pH < pKa of ~4.4), PC converts into its non-ionized cinnamic acid form[1]. This lipophilic, non-ionized molecule easily permeates the microbial lipid bilayer. Once inside the neutral cytoplasm, it dissociates, releasing protons that drastically lower the internal pH and disrupt the proton motive force[1].
Simultaneously, the phenylpropanoid structure directly interferes with metabolic enzymes, specifically inhibiting the microbial utilization of L-phenylalanine and tyrosine[1]. This dual action leads to irreversible structural damage, intracellular ATP leakage, accumulation of reactive oxygen species (ROS), and eventual DNA damage[2].
Fig 1: Dual-action antimicrobial mechanism of potassium cinnamate.
Quantitative Antimicrobial Efficacy
Recent authoritative studies published in LWT - Food Science and Technology have systematically validated the inhibitory effects of PC against common foodborne pathogens. The compound demonstrates efficacy comparable to sodium dehydroacetate and superior to legacy chemicals like sodium benzoate and potassium sorbate.
Below is a summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for key spoilage organisms.
| Target Microorganism | Strain Type | MIC (mg/mL) | MBC (mg/mL) | Mechanistic Observation |
| Shigella boydii | Gram-negative | 1.0 | 16.0 | Surface wrinkling and inward collapse |
| Bacillus cereus | Gram-positive (Spore-forming) | 1.0 | 8.0 | Irreversible structural damage |
| Listeria monocytogenes | Gram-positive | 1.25 | - | Significant reduction in intracellular ATP[2] |
| Staphylococcus aureus | Gram-positive | 2.0 | 16.0 | Disruption of cell membrane integrity |
| Escherichia coli | Gram-negative | 4.0 | 16.0 | Leakage of intracellular contents |
Experimental Protocols: Validating Efficacy and Mechanism
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by solvent toxicity or spontaneous degradation.
Protocol A: High-Throughput Broth Microdilution for MIC Determination
Rationale: Mueller-Hinton Broth (MHB) is utilized to ensure standardized, reproducible logarithmic growth. A positive control (sodium benzoate) validates the comparative efficacy, while a negative control (MHB only) ensures sterility.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve PC in sterile deionized water to create a 32 mg/mL stock solution. Filter-sterilize using a 0.22 µm syringe filter. Causality: PC's high aqueous solubility eliminates the need for DMSO, preventing solvent-induced membrane toxicity.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the PC stock to well 1. Perform a two-fold serial dilution from well 1 to well 10, discarding 100 µL from well 10. Well 11 serves as the growth control; well 12 as the sterility control.
-
Inoculum Standardization: Adjust the bacterial suspension (e.g., B. cereus) to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~10^6 CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. The final PC concentration range will be 16 mg/mL to 0.031 mg/mL.
-
Incubation & Reading: Incubate at 37°C for 24 hours. Read the optical density (OD) at 600 nm using a microplate reader.
-
Validation: The MIC is defined as the lowest concentration exhibiting no visible growth (OD600 equivalent to well 12).
Fig 2: High-throughput broth microdilution workflow for MIC determination.
Protocol B: Membrane Integrity Assessment via ATP Leakage Assay
Rationale: ATP is strictly intracellular in healthy bacteria. Quantifying extracellular ATP via a luciferin-luciferase bioluminescence assay provides a direct, measurable proxy for membrane rupture[2].
Step-by-Step Methodology:
-
Cell Harvest: Culture the target pathogen to the mid-logarithmic phase (OD600 ~0.6). Centrifuge at 5,000 × g for 10 minutes, wash twice, and resuspend in PBS (pH 7.2).
-
Treatment: Divide the suspension into three aliquots:
-
Test: Treat with PC at 1× MIC and 2× MIC.
-
Negative Control: Treat with PBS only (0% baseline leakage).
-
Positive Control: Treat with 0.1% Triton X-100 (100% lysis/leakage).
-
-
Incubation: Incubate the suspensions at 37°C for 4 hours. Causality: A 4-hour window is optimal to observe primary membrane disruption before secondary autolysis occurs.
-
Separation: Centrifuge the samples at 10,000 × g for 5 minutes at 4°C to pellet intact cells. Carefully extract the supernatant.
-
Quantification: Mix 100 µL of the supernatant with 100 µL of ATP assay reagent (luciferin-luciferase) in a white opaque 96-well plate. Measure luminescence immediately using a microplate reader. Normalize the test results against the Triton X-100 control to calculate the percentage of ATP leakage.
Advanced Applications: Smart Release Systems
Beyond direct application, PC is heavily utilized in the development of next-generation, active food packaging. Because PC is a stable, well-characterized molecule, it is the ideal payload for Metal-Organic Frameworks (MOFs). Recent innovations include loading PC into γ-CD-MOFs[3] and pectinase-responsive UiO-66-COOH/pectin coating systems[3]. In these smart systems, the presence of fungal pectinase (secreted by spoilage fungi like Botrytis cinerea or Aspergillus) degrades the pectin coating, triggering the targeted release of PC exactly when and where the infection occurs[3]. Additionally, pre-harvest applications of PC have been shown to inhibit cellulase and pectinase activities, significantly improving the postharvest storability of fruits like 'Kyoho' grapes[4].
References
-
Weichuang Bio-tech. (2025). New Research on Natural Preservatives: Potassium Cinnamate Shows Promise as a Replacement for Chemical Preservatives. LWT-Food Science and Technology. Available at: [Link]
-
WordPress/Industry Blog. (2019). Application of potassium cinnamate in food preservation. Available at: [Link]
-
Yang, S., et al. (2024). A study of antibacterial activity and mechanism of potassium cinnamate intended as a natural preservative. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. (2023). Pre-harvest cinnamic acid and potassium cinnamate improve postharvest quality and storability of 'Kyoho' grapes. Available at: [Link]
-
OpenAIRE / OA Monitor Ireland. (2025). Strawberry preservation using multilayer chitosan films grafted with phenolic acids and loaded with γ-CD-MOFs encapsulated antifungal agents. Available at:[Link]
Sources
- 1. cinnamichem.wordpress.com [cinnamichem.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 4. Pre-harvest cinnamic acid and potassium cinnamate improve postharvest quality and storability of ‘Kyoho’ grapes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction and LC-MS/MS Quantification of Potassium (E)-3-phenylprop-2-enoate from Biological Matrices
Executive Summary & Mechanistic Rationale
Potassium (E)-3-phenylprop-2-enoate, commonly known as potassium cinnamate, is an active phenolic salt with 1[1]. In biological matrices (e.g., plasma or serum at pH ~7.4), the salt dissociates, and the compound exists predominantly as the highly polar cinnamate anion. Direct extraction of this ionized form using organic solvents yields poor recovery due to its high aqueous solubility.
The Causality of Extraction: To achieve high-efficiency recovery, the biological sample must be acidified below the pKa of cinnamic acid (pKa ≈ 4.44). The addition of hydrochloric acid (HCl) protonates the cinnamate anion, converting it into the uncharged, lipophilic cinnamic acid. This structural shift is the critical causal step that enables a high-yield Liquid-Liquid Extraction (LLE) using an 2[2].
Metabolic Fate & Pharmacokinetics
Understanding the in vivo behavior of potassium cinnamate is essential for determining appropriate sampling windows and expected concentration ranges during drug development. Upon administration, cinnamic acid is rapidly absorbed and undergoes3[3], followed by glycine conjugation to form hippuric acid, which is 4[4].
Fig 1: In vivo metabolic pathway of potassium cinnamate leading to hippuric acid excretion.
Table 1: Pharmacokinetic Profile of Cinnamic Acid (Post-Administration)
| Pharmacokinetic Parameter | Value (Single Dose) | Value (Multiple Dose) |
| Cmax (µg/L) | 115.73 ± 44.31 | 113.79 ± 25.61 |
| T1/2β (h) | 0.41 ± 0.087 | 0.52 ± 0.132 |
| AUC(0-tn) (µg/L·h) | 158.64 ± 56.019 | 166.49 ± 46.788 |
| Clearance (L/kg·h) | 0.899 ± 0.295 | 0.830 ± 0.222 |
(Data derived from healthy volunteer studies utilizing LC-MS/MS quantification[2])
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . By incorporating a stable internal standard (IS) prior to any manipulation, the method inherently compensates for volumetric losses during phase separation and matrix-induced ion suppression during MS ionization. Blank matrix samples and known Quality Control (QC) standards must bracket the unknown samples to continuously validate instrument performance.
Reagents and Materials
-
LC-MS Grade Methanol, Water, Ethyl Acetate, and Diethyl Ether.
-
1 M Hydrochloric Acid (HCl).
-
Ammonium Acetate (LC-MS grade).
-
Internal Standard (IS): Tinidazole (or a stable isotope like Cinnamic acid-d5)[2].
Step-by-Step Extraction Workflow (LLE)
-
Aliquot & Spike: Transfer 100 µL of biological matrix (plasma/serum) into a 1.5 mL microcentrifuge tube. Add 10 µL of IS solution (e.g., Tinidazole at 1 µg/mL).
-
Causality: Early IS addition ensures all subsequent physical losses or ionization variations are proportionally normalized.
-
-
Acidification: Add 20 µL of 1 M HCl and vortex for 30 seconds.
-
Causality: Lowers the sample pH to < 3, ensuring complete protonation of the cinnamate anion to unionized cinnamic acid, maximizing its organic partition coefficient[2].
-
-
Liquid-Liquid Extraction: Add 500 µL of an Ethyl Acetate:Ether (1:1, v/v) mixture. Vortex vigorously for 3 minutes.
-
Causality: This specific solvent blend provides optimal polarity to extract the moderately non-polar cinnamic acid while leaving highly polar endogenous matrix components (e.g., phospholipids, salts) in the aqueous waste, drastically reducing downstream ion suppression[2].
-
-
Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Causality: Cold centrifugation accelerates the precipitation of residual matrix proteins and ensures a crisp, stable interface between the aqueous and organic layers.
-
-
Collection & Evaporation: Carefully transfer 400 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (Methanol:Water, 45:55 v/v). Vortex and centrifuge again before transferring to an autosampler vial.
-
Causality: Reconstituting in the mobile phase prevents solvent-induced peak broadening and ensures immediate chromatographic compatibility upon injection.
-
Fig 2: Step-by-step LLE workflow for isolating cinnamic acid from biological matrices.
Analytical LC-MS/MS Method
The quantification is performed using a reversed-phase LC (e.g., ZORBAX SB C18) coupled to a tandem mass spectrometer operating in 2[2].
Causality of MS Parameters: Cinnamic acid contains a carboxylic acid moiety that readily donates a proton. Operating the ESI source in negative mode ([M-H]-) provides vastly superior sensitivity compared to positive mode. The inclusion of 2 mM ammonium acetate in the mobile phase acts as a volatile buffer, stabilizing the pH and enhancing the deprotonation efficiency in the ESI droplet[2].
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cinnamic Acid | 146.8 | 103.1 | 150 | 15 |
| Tinidazole (IS) | 245.6 | 126.0 | 150 | 20 |
Method Validation Metrics
A robust protocol must be validated against international bioanalytical guidelines. The following metrics demonstrate the reliability of this extraction and quantification system[2][5].
Table 3: Method Validation Summary
| Validation Metric | Range / Limit | Acceptance Criteria |
| Linear Range | 0.5 - 400 µg/L | R² > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 µg/L | S/N ≥ 10 |
| Intra-day Precision (RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | 80 - 90% | Consistent across all QC levels |
References
-
Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection. PubMed / NIH. 2
-
Pharmacokinetics and bioavailability of cinnamic acid in mice. ResearchGate.4
-
Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. PMC / NIH. 3
-
Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits. Frontiers. 1
Sources
- 1. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]
- 2. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: In Vivo Toxicity Testing Protocols for Potassium trans-Cinnamate
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and standardized data acquisition for regulatory compliance.
Introduction & Mechanistic Rationale
Potassium trans-cinnamate (PTC) is the highly soluble potassium salt of trans-cinnamic acid. Widely recognized for its broad-spectrum antimicrobial properties, it is increasingly utilized as a natural preservative in the food and cosmetic industries, and is currently being investigated as a scaffold for novel antifungal and anti-tumor therapeutic agents[1][2].
While in vitro assays generally demonstrate low cytotoxicity, in vivo models are strictly required to evaluate the systemic absorption, hepatic metabolism, and renal clearance of PTC[3][4].
The Causality of Toxicity: When administered orally, PTC dissociates in the acidic environment of the stomach to yield trans-cinnamic acid. This highly lipophilic molecule is rapidly absorbed into the portal circulation[5]. In the liver, it undergoes β -oxidation to form benzoic acid, followed by a critical detoxification step: glycine conjugation to form hippuric acid, which is subsequently excreted in the urine[4][6].
Understanding this pathway is crucial for experimental design. Toxicity from PTC is rarely due to the parent compound itself; rather, it occurs when high doses overwhelm the liver's glycine conjugation capacity, leading to the accumulation of intermediate metabolites, hepatic stress, and subsequent renal toxicity during clearance[5][7].
Pharmacokinetic & Metabolic Pathway
Metabolic pathway of Potassium trans-cinnamate from oral ingestion to renal excretion.
Experimental Design Strategy
To establish a robust safety profile for regulatory submissions (e.g., FDA GRAS, REACH, or IND applications), a tiered in vivo testing strategy must be employed. The protocols detailed below are engineered to be self-validating systems, ensuring that physiological responses are accurately captured and artifacts are minimized.
-
Tier 1: Acute Oral Toxicity (): Determines the LD50 and Globally Harmonized System (GHS) classification using a stepwise procedure that minimizes animal use[8][9].
-
Tier 2: 28-Day Repeated Dose Toxicity (): Identifies the No Observed Adverse Effect Level (NOAEL), target organ toxicity, and cumulative metabolic stress[10][11].
Protocol 1: Acute Oral Toxicity (OECD TG 423)
Objective: To classify PTC into a GHS acute toxicity category and establish dosage limits for subsequent subacute studies[8][12].
Animal Model: Nulliparous, non-pregnant female Sprague-Dawley or Wistar rats (8-12 weeks old). Females are utilized as they are historically more sensitive to acute toxicity, providing a conservative safety margin[8][9].
Step-by-Step Methodology
-
Preparation & Quality Control:
-
PTC is highly water-soluble. Prepare dosing solutions in sterile distilled water immediately prior to administration.
-
Self-Validation Check: Protect the solution from UV light to prevent the spontaneous photo-isomerization of trans-cinnamate to the cis-isoform, which possesses different bioavailability and toxicity profiles[13].
-
-
Fasting & Baseline Metrics: Fast animals overnight (water ad libitum) prior to dosing. Weigh animals immediately before dosing to calculate the exact gavage volume (strictly ≤ 1 mL/100g body weight)[12].
-
Dose Administration: Administer a starting dose of 300 mg/kg body weight via oral gavage to 3 female rats[9].
-
Expert Insight: While PTC is generally recognized as safe at low levels, starting at 300 mg/kg rather than 2000 mg/kg prevents unnecessary mortality if the specific formulation exhibits unexpected bioavailability[9].
-
-
Observation Matrix: Observe continuously for the first 30 minutes, periodically during the first 24 hours (critical window for acute hepatic overload), and daily thereafter for 14 days[8][14].
-
Decision Logic & Escalation:
-
Terminal Necropsy: On Day 14, euthanize all surviving animals via CO 2 asphyxiation. Perform a comprehensive gross necropsy, paying specific attention to the gastrointestinal tract (for unabsorbed salt irritation) and the liver[9].
Stepwise decision logic for Acute Oral Toxicity testing based on OECD Guideline 423.
Protocol 2: 28-Day Repeated Dose Toxicity (OECD TG 407)
Objective: To determine the NOAEL and identify target organ toxicity following daily oral exposure to PTC, simulating chronic consumer or patient exposure[10][11].
Step-by-Step Methodology
-
Dose Selection & Group Assignment:
-
Based on the LD50, select three dose levels using a 2-fold to 4-fold interval factor (e.g., Low: 250 mg/kg, Mid: 500 mg/kg, High: 1000 mg/kg) and a vehicle control[11][15].
-
Randomize rats (5 males and 5 females per group)[15].
-
Self-Validation Check: Include a 14-day recovery group (5 males, 5 females) for the Control and High dose groups to assess if hepatic/renal stress markers reverse upon cessation of PTC[10].
-
-
Daily Dosing: Administer PTC daily via oral gavage for 28 consecutive days[10][15]. Adjust dose volumes weekly based on the most recent body weight to maintain exact mg/kg exposure.
-
In-Life Observations: Record body weights and food/water consumption weekly. Perform detailed clinical observations daily, monitoring for signs of neurotoxicity or lethargy.
-
Clinical Pathology (Day 29): Fast animals overnight. Collect blood via the retro-orbital plexus or cardiac puncture under anesthesia[11].
-
Process samples immediately for hematology and serum biochemistry to prevent artifactual hemolysis.
-
-
Terminal Necropsy & Histopathology: Euthanize animals. Dissect and weigh key organs wet (Liver, Kidneys, Spleen, Heart, Brain, Adrenals, Gonads)[11][15]. Preserve tissues in 10% neutral buffered formalin for H&E staining[15].
Data Presentation & Toxicological Interpretation
To ensure standardized reporting, all quantitative data must be summarized and compared against the vehicle control. The table below outlines the critical parameters to monitor specifically for cinnamate derivatives.
| Parameter Category | Specific Endpoints | Toxicological Rationale for PTC |
| Clinical Signs | Lethargy, tremors, salivation, diarrhea | Identifies acute neurotoxicity or gastrointestinal distress from unabsorbed potassium salts. |
| Hematology | RBC, WBC, Hb, Hematocrit | Detects systemic inflammation or potential hemolytic effects of high-dose phenolic compounds[11][15]. |
| Clinical Chemistry | AST, ALT, ALP, Total Protein | Directly monitors hepatic stress caused by the burden of β -oxidation and glycine conjugation[11]. |
| Renal Function | BUN, Creatinine, Urine pH | Assesses kidney function; hippuric acid clearance heavily relies on renal pathways and can alter urine pH. |
| Gross Necropsy | Liver and Kidney weights/lesions | Identifies organ hypertrophy or macroscopic lesions induced by chronic metabolite clearance[9][11]. |
References
-
OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]
-
OECD (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]
-
Williamson, G., et al. (2000). Human metabolic pathways of dietary flavonoids and cinnamates. Biochemical Society Transactions, 28(2), 16-22. [Link]
-
Yang, S., et al. (2024). A study of antibacterial activity and mechanism of potassium cinnamate intended as a natural preservative. LWT - Food Science and Technology, 215, 117237.[Link]
-
Pai, P., et al. (2024). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. Toxicology Reports.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human metabolic pathways of dietary flavonoids and cinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The absorption and metabolism of methyl cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 9. In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD-407 Driven 28-day-repeated-dose non-clinical safety evaluation of Tinospora cordifolia (Giloy) stem aqueous extract in Sprague-Dawley rats under GLP compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. ijmps.org [ijmps.org]
Technical Support Center: Enhancing the Solubility of Potassium (E)-3-phenylprop-2-enoate in Organic Solvents
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of potassium (E)-3-phenylprop-2-enoate, also known as potassium cinnamate, in organic solvents. Here, we provide a series of troubleshooting questions and answers, detailed experimental protocols, and the scientific rationale behind each technique to empower you to overcome these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my potassium (E)-3-phenylprop-2-enoate not dissolving in my organic solvent (e.g., Toluene, Hexane, Dichloromethane)?
Answer: The primary reason for poor solubility is a fundamental mismatch in polarity. Potassium (E)-3-phenylprop-2-enoate is an ionic salt.[1] It consists of a potassium cation (K+) and a cinnamate anion (C9H7O2-). This ionic nature makes it highly polar. Most organic solvents, such as toluene, hexane, and dichloromethane, are nonpolar or have very low polarity. The principle of "like dissolves like" governs solubility; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The strong electrostatic forces holding the ionic lattice of the salt together are not easily overcome by the weak intermolecular forces offered by nonpolar organic solvents.[2]
Q2: I'm observing minimal solubility even in moderately polar solvents like acetone and ethanol. What are my initial steps?
Answer: While potassium cinnamate has some reported solubility in ethanol and acetone, it can be limited.[1][3][4][5] If you are facing this issue, a systematic approach involving solvent screening and simple physical methods is recommended.
1. Systematic Solvent Screening: If your experimental conditions permit, test solubility in a range of more polar aprotic solvents which are better at solvating cations.
-
High Polarity (Excellent initial candidates): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Medium Polarity: Acetonitrile (MeCN), Acetone, Ethanol.[3][5]
2. Employing Co-solvents: A co-solvent system can modulate the polarity of your medium to enhance solubility.[6] If your primary solvent is, for example, acetone, adding a small percentage of a more polar, miscible solvent like ethanol or even water can sometimes significantly improve dissolution.[7][8][9] The more polar co-solvent helps to solvate the potassium ions, breaking down the crystal lattice and allowing the cinnamate anion to be solvated by the bulk solvent.
3. Applying Gentle Heat: For many salts, the dissolution process is endothermic, meaning it absorbs heat.[10] Therefore, increasing the temperature of the solvent will increase the solubility.[10][11][12][13] This is because higher temperatures provide more kinetic energy to the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice structure.[10]
-
Actionable Tip: Try heating your mixture to 40-60°C while stirring. Always check the thermal stability of your compound and the boiling point of your solvent.
Solubility Troubleshooting Workflow
Here is a logical workflow to guide your experimental decisions when encountering solubility issues.
Caption: A decision-making workflow for improving salt solubility.
Q3: Can I improve solubility without changing my solvent system or adding other chemical reagents?
Answer: Yes. If altering the solvent composition is not an option, you can use physical methods to enhance the rate and extent of dissolution.
-
Sonication: Using an ultrasonic bath or probe sonicator applies high-frequency sound energy to the sample.[14] This energy creates and collapses microscopic cavitation bubbles, generating localized high pressure and temperature zones that act as a powerful mechanical agitator.[15] This process effectively breaks down intermolecular interactions and the crystal lattice of the solute, thereby speeding up dissolution.[14][16][17] It is particularly useful for achieving rapid dissolution without bulk heating.[15]
Q4: My reaction must be conducted in a nonpolar solvent like toluene. Is it possible to dissolve potassium (E)-3-phenylprop-2-enoate under these conditions?
Answer: Yes, this is a classic challenge in organic synthesis that can be solved using specialized reagents designed to transport ionic species into an organic phase.
1. Crown Ethers: Crown ethers are cyclic molecules with a hydrophobic exterior and a hydrophilic interior lined with oxygen atoms.[18] The cavity size of a specific crown ether allows it to selectively bind or "chelate" a cation of a complementary size.[19] For potassium ions (K+), 18-crown-6 is an ideal fit.[19] The crown ether encapsulates the K+ ion, and the resulting complex has a nonpolar exterior, rendering the entire ion pair soluble in organic solvents like benzene or toluene.[18][20][21] This leaves the cinnamate anion "naked" and highly reactive in the organic phase.[20]
2. Phase-Transfer Catalysts (PTCs): A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can facilitate the movement of the cinnamate anion into the organic phase.[22][23][24] The catalyst (Q+X-) exchanges its anion (X-) for the cinnamate anion (Cinn-) at the interface between a solid salt or an aqueous phase and the organic phase. The newly formed ion pair (Q+Cinn-) is lipophilic due to the long alkyl chains on the quaternary ammonium cation and is therefore soluble in the organic solvent, where it can then react.[24]
Mechanism of Crown Ether Solubilization
The diagram below illustrates how 18-crown-6 encapsulates a potassium ion, enabling its dissolution in a nonpolar medium.
Caption: 18-Crown-6 chelates K+, forming a lipophilic complex.
Data Summary Table
| Method | Applicable Solvents | Mechanism | Key Considerations |
| Heating | Polar & Moderately Polar | Increases kinetic energy of solvent molecules to overcome solute lattice energy.[10][13] | Check thermal stability of the solute. Most effective for endothermic dissolution processes. |
| Sonication | All Solvents | Acoustic cavitation breaks intermolecular interactions and crystal structures.[14][15][17] | Can sometimes generate fine particles that are difficult to filter.[25] Speeds up dissolution rate.[25] |
| Co-Solvents | Mixed Polarity Systems | Modifies the overall polarity of the solvent medium to better match the solute.[6] | The co-solvent must be miscible and not interfere with downstream reactions. |
| Crown Ethers | Nonpolar Solvents | Cation chelation within a hydrophobic shell creates a soluble ion-pair complex.[18][19][20] | Stoichiometric amounts are often needed. Crown ethers can be toxic; handle with care. |
| Phase Transfer Catalysts | Biphasic or Solid-Liquid | A catalytic agent shuttles anions into the organic phase by forming a lipophilic ion pair.[24] | Only catalytic amounts are needed. The catalyst must be selected based on the specific anion. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Crown Ether (18-Crown-6)
Objective: To dissolve potassium (E)-3-phenylprop-2-enoate in a nonpolar organic solvent such as toluene.
Materials:
-
Potassium (E)-3-phenylprop-2-enoate (MW: 186.25 g/mol )
-
18-Crown-6 (MW: 264.32 g/mol )
-
Toluene (or other nonpolar solvent)
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
To a clean, dry flask, add 186 mg (1.0 mmol) of potassium (E)-3-phenylprop-2-enoate.
-
Add 10 mL of toluene to the flask. The salt will remain largely undissolved.
-
Add 264-290 mg (1.0-1.1 mmol) of 18-crown-6 to the suspension. Using a slight excess of the crown ether can ensure complete complexation.
-
Seal the flask and stir the mixture vigorously at room temperature using a magnetic stirrer.
-
Observe the dissolution of the solid. The mixture should become a clear, homogeneous solution, often within 30-60 minutes, indicating the formation of the soluble [K(18-crown-6)]+[Cinnamate]- complex.[20]
Protocol 2: General Gravimetric Method for Solubility Determination
Objective: To quantitatively determine the solubility of potassium (E)-3-phenylprop-2-enoate in a specific organic solvent at a set temperature. This protocol is adapted from standard methods for organic salts.[7][8][26]
Materials:
-
Potassium (E)-3-phenylprop-2-enoate
-
Organic solvent of interest
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filter (chemically compatible, e.g., PTFE)
-
Pre-weighed evaporation dish
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of potassium (E)-3-phenylprop-2-enoate to a vial containing a known volume (e.g., 5.0 mL) of the organic solvent. An excess is confirmed by the presence of undissolved solid.[27]
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure the solution reaches equilibrium saturation.[26][27]
-
Sample Collection: Stop the agitation and allow the undissolved solid to settle. Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe and pass it through a syringe filter to remove any suspended microcrystals.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the compound is thermally stable.
-
Calculation: Once the solvent is fully evaporated and the dish has cooled to room temperature, weigh the dish containing the dried solute. The difference in mass gives the amount of dissolved potassium (E)-3-phenylprop-2-enoate.
-
Express Results: Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
References
- Quora. (2017, September 25).
- Wikipedia.
- The Physics Classroom.
- Scribd. Effect of Temperature on Salt Solubility - Potassium Chloride.
- Envirostar. (2023, April 21).
- P2 InfoHouse. Crown Ethers Enhance Ionic Residue Removal.
- Tradeindia. Potassium Cinnamate - CAS 16089-48-8, 99% Assay, White Powder | Nontoxic Antiseptic and Antioxidant for Pharmaceuticals and Food Industry.
- CymitQuimica.
- Patsnap Eureka. (2026, March 11).
- Vernier. Effect of Temperature on Solubility of a Salt - Experiment.
- Fengchen Group Co., Ltd. Potassium Cinnamate CAS 16089-48-8 Manufacturers and Suppliers.
- Wikipedia. Crown ether.
- ECHEMI. (2025, May 21).
- Henan Weichuang Bio-tech Co., LTD.
- Science Projects.
- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
- Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
- Chemistry LibreTexts. (2020, May 30). 15.10: Crown Ethers.
- SID. (2022).
- IntechOpen. (2024, August 16). Chapter 6: Synthesis of Crown Ethers.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Benchchem. The Solubility of Potassium Neodecanoate in Organic Solvents: A Technical Guide.
- PMC.
- CRDEEP Journals.
- Biomedres. (2022, August 12).
- Chem-Station Int. Ed. (2015, April 7).
- Tokyo Chemical Industry Co., Ltd.
- Journal of the American Chemical Society. Phase-transfer catalysis. I.
- ACS Publications. (2022, July 14).
- Benchchem. Technical Guide: Solubility of Potassium Bisulfite in Organic Solvents.
- ResearchGate. (2013, June 25). Which specific organic solvent for organic compounds does not dissolve salts?
- arXiv. (2022, March 13).
- EPA. potassium;(Z)-2-cyano-3-phenylprop-2-enoic acid Properties.
- ACS Publications. (2012, June 19).
- Scribd. The Solubility of Potassium Acid Soaps in Organic Solvents.
- ScienceDirect. (2025, December 5).
- Benchchem.
- SRD Data Links.
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- 3. Potassium Cinnamate - CAS 16089-48-8, 99% Assay, White Powder | Nontoxic Antiseptic and Antioxidant for Pharmaceuticals and Food Industry - Cas 16089-48-8, 99% Assay, White Powder | Nontoxic Antiseptic And Antioxidant For Pharmaceuticals And Food Industry at Best Price in Wuhan | Wuhan Yancheng Co., Ltd. [tradeindia.com]
- 4. Potassium Cinnamate CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [2203.06544] Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach [arxiv.org]
- 10. quora.com [quora.com]
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- 14. Sonication - Wikipedia [en.wikipedia.org]
- 15. Effective Use of Sonication in Pharma Ingredient Solubilization [eureka.patsnap.com]
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- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Potassium (E)-3-Phenylprop-2-enoate Precipitation
Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering unexpected phase separations during assay development can halt progress. One of the most common issues reported when working with potassium (E)-3-phenylprop-2-enoate (commonly known as potassium cinnamate) is rapid precipitation when the media is acidified.
This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality behind this phenomenon, field-proven troubleshooting FAQs, and self-validating experimental protocols to resolve it.
Mechanistic Causality: Why Does Precipitation Occur?
Potassium cinnamate is the potassium salt of cinnamic acid. In its salt form, it exhibits excellent aqueous solubility due to the ion-dipole interactions between the cinnamate anion, the potassium cation, and water molecules[1]. However, this solubility is highly pH-dependent.
The conjugate acid, cinnamic acid , has a pKa of approximately 4.44[2]. According to the Henderson-Hasselbalch equation, as the pH of your experimental media drops below 5.5, a significant fraction of the cinnamate anions become protonated. When the pH drops below the pKa (e.g., pH 3.0), over 90% of the molecules exist as the unionized cinnamic acid[3].
Unlike its potassium salt, unionized cinnamic acid is highly lipophilic and has a very poor aqueous solubility of approximately 0.4 to 0.5 mg/mL (or 500 mg/L) at 25 °C[4][5]. Once the concentration of the newly formed cinnamic acid exceeds this low solubility threshold, it rapidly undergoes phase separation, crashing out of the solution as white monoclinic crystals[6].
Caption: Logical mechanism of potassium cinnamate precipitation in acidic media.
Physicochemical Data Summary
To effectively troubleshoot, you must understand the contrasting properties of the ionized and unionized states. Use the table below to guide your formulation limits.
| Parameter | Potassium Cinnamate (Salt Form) | Cinnamic Acid (Unionized Form) |
| IUPAC Name | Potassium (E)-3-phenylprop-2-enoate | (E)-3-phenylprop-2-enoic acid |
| Aqueous Solubility (25 °C) | Highly Soluble (>50 mg/mL) | ~0.4 - 0.546 mg/mL[5][7] |
| Solubility in Ethanol | Slightly soluble[3] | Freely soluble[7] |
| pKa | N/A (Ionized) | 4.44[2][8] |
| Physical Appearance | White crystalline powder[3] | White monoclinic crystals[4] |
| Primary Use State | Neutral to basic formulations | Organic extractions / Co-solvent systems |
Troubleshooting FAQs
Q1: My assay requires a pH of 3.5. How can I keep potassium cinnamate in solution at this pH? A: At pH 3.5, the molecule is predominantly in its unionized cinnamic acid form. To prevent precipitation, you must increase the solubility limit of the unionized form. This is achieved by lowering the dielectric constant of your buffer. We recommend introducing a co-solvent system (e.g., 10-20% v/v Ethanol or PEG-400) or utilizing a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl ring.
Q2: I accidentally acidified my stock solution and it turned milky white. Is the compound degraded? A: No, the compound has not degraded. The milky white suspension is simply precipitated cinnamic acid[3]. The protonation of the carboxylate group is a reversible equilibrium process. You can fully recover the stock solution by back-titrating with a base (See Protocol A below).
Q3: Can temperature adjustments prevent this precipitation? A: Heating the solution will temporarily increase the solubility of cinnamic acid (up to its melting point of ~133 °C)[4]. However, this is a thermodynamic band-aid. Upon cooling back to room temperature, the solution will become supersaturated and eventually crystallize. For stable assays, chemical modification of the solvent matrix (pH or co-solvents) is strictly required.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems . The physical state of the solution acts as an immediate visual or spectrophotometric confirmation of chemical success.
Caption: Experimental troubleshooting workflow for resolving cinnamate precipitation.
Protocol A: Rescuing a Precipitated Sample via pH Back-Titration
Causality: Adding a strong base deprotonates the carboxylic acid group of the precipitated cinnamic acid, restoring the highly water-soluble potassium cinnamate salt.
-
Measure: Insert a calibrated pH probe into the milky suspension to confirm the acidic state (typically pH < 4.5).
-
Titrate: Under continuous magnetic stirring (400 rpm), add 0.1M Potassium Hydroxide (KOH) dropwise. Note: Use KOH rather than NaOH to maintain the potassium counter-ion consistency.
-
Equilibrate: Pause titration when the pH reaches 6.0. Allow 5 minutes for the solid crystals to fully dissolve into the bulk media.
-
Self-Validation Check: The solution must transition from a cloudy suspension to an optically clear liquid.
-
Diagnostic Insight: If the solution remains cloudy at pH > 6.5, the precipitate is not cinnamic acid. This indicates a secondary issue, such as protein denaturation in your assay or contamination.
-
Protocol B: Formulating Potassium Cinnamate for Acidic Assays (pH 3.5)
Causality: Because cinnamic acid is highly soluble in organic solvents[7], replacing a fraction of the aqueous buffer with a polar organic solvent lowers the dielectric constant of the medium, accommodating the unionized lipophilic form.
-
Solvent Preparation: Prepare a mixed solvent system consisting of 80% aqueous buffer (e.g., Citrate buffer pH 3.5) and 20% Ethanol (or PEG-400) by volume.
-
Dissolution: Weigh the required amount of potassium cinnamate to achieve your target assay concentration (ensure target concentration is < 5 mg/mL to avoid exceeding the new co-solvent solubility limit).
-
Integration: Slowly add the potassium cinnamate to the stirring co-solvent mixture.
-
Self-Validation Check: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer.
-
Diagnostic Insight: An OD600<0.05 confirms the absence of colloidal precipitation. If OD600>0.05 , the concentration of cinnamate is too high for the 20% co-solvent fraction; you must either decrease the API concentration or incrementally increase the ethanol fraction to 30%.
-
References
-
Vedantu. Cinnamic Acid Formula - Properties, Preparation, Uses and FAQs. Retrieved from[Link]
-
Wikipedia. Cinnamic acid. Retrieved from [Link]
-
PubChem - NIH. Cinnamic Acid | C9H8O2 | CID 444539. Retrieved from [Link]
-
Physics Wallah. Cinnamic Acid Formula: Properties, Chemical Structure, Uses. Retrieved from [Link]
-
Fengchen Group. Potassium Cinnamate CAS 16089-48-8 Manufacturers and Suppliers. Retrieved from [Link]
Sources
- 1. CAS 16089-48-8: Potassium cinnamate | CymitQuimica [cymitquimica.com]
- 2. Cinnamic Acid Formula - Properties, Preparation, Uses and FAQs [vedantu.com]
- 3. Potassium Cinnamate CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Cinnamic Acid Formula: Properties, Chemical Structure, Uses [pw.live]
Technical Support Center: Troubleshooting HPLC Baseline Noise for Potassium (E)-3-phenylprop-2-enoate
Welcome to the Technical Support Center. Potassium (E)-3-phenylprop-2-enoate (commonly known as potassium cinnamate) presents unique chromatographic challenges due to its pH-dependent ionization and specific UV absorbance characteristics. This guide provides self-validating protocols, mechanistic explanations, and targeted troubleshooting steps to resolve baseline anomalies during its analysis.
Part 1: Chemical Context & Method Parameters
Potassium cinnamate is the potassium salt of cinnamic acid. In a reversed-phase High-Performance Liquid Chromatography (HPLC) environment, the mobile phase pH strictly dictates the molecule's ionization state. Because the pKa of cinnamic acid is approximately 4.44, running a method near this pH causes the analyte to exist in a dynamic equilibrium between its ionized (cinnamate) and unionized (cinnamic acid) forms. This partial ionization leads to peak splitting, poor retention, and baseline instability[1].
To ensure robust retention and sharp peaks on a standard C18 column, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid (TFA), acetic acid, or phosphoric acid) to keep the molecule fully protonated[1].
Table 1: Potassium Cinnamate Physiochemical & Chromatographic Parameters
| Parameter | Optimal Value | Chromatographic Implication |
| pKa | ~4.44 | Requires mobile phase pH < 2.5 to prevent partial ionization and peak splitting. |
| UV λmax | 270 nm – 274 nm | Optimal detection wavelength; avoids low-UV solvent interference from modifiers[2]. |
| Preferred Column | C18 (Reversed-Phase) | Provides strong retention of the fully protonated (cinnamic acid) form. |
| Mobile Phase Additive | 0.1% Acid (TFA / H3PO4 ) | Mandatory for baseline stability; however, degraded TFA can cause severe baseline drift[3]. |
Part 2: Diagnostic Decision Tree
Use the following logical workflow to visually map the type of baseline noise you are experiencing to its most likely mechanical or chemical root cause.
Diagnostic workflow for isolating HPLC baseline noise mechanisms.
Part 3: Troubleshooting Guides (FAQs)
Q1: My baseline is drifting continuously upward during a gradient run. What is causing this, and how does it relate to my cinnamate method? A1: Baseline drift during gradient elution is almost always a chemical or thermal issue. Because potassium cinnamate requires an acidic environment, modifiers like TFA are frequently used. TFA strongly absorbs UV light. As it ages or degrades, its UV absorbance profile changes, causing the baseline to rise as the organic gradient increases[3]. Additionally, if the column temperature is significantly higher (>20°C) than the ambient room temperature, the temperature differential between the column eluent and the detector flow cell causes refractive index changes, manifesting as baseline wandering[4]. Expert Fix: Use freshly prepared, high-quality HPLC-grade solvents[3]. Ensure your detector is set to the optimal wavelength for cinnamic acid (270–274 nm) rather than lower wavelengths (<220 nm) where solvent absorbance is highly problematic[2][5].
Q2: I am observing a rhythmic, sinusoidal noise pattern on the baseline. How do I fix this? A2: Rhythmic or periodic noise is a mechanical flow issue, directly synchronized with the strokes of the HPLC pump[6]. This is typically caused by dissolved air outgassing as the mobile phase enters the lower-pressure environment of the flow cell, or by faulty pump check valves[5]. Interestingly, if you are using TFA to keep the potassium cinnamate protonated, TFA is known to cause standard ruby/sapphire check valves to stick, exacerbating pump pulsations. Expert Fix: Verify that your inline vacuum degasser is functioning. If using TFA, consider switching to ceramic check valves, which are resistant to sticking in the presence of this specific acid[3].
Q3: The baseline looks "fuzzy" with high-frequency, random spikes. Is this a column issue? A3: No, high-frequency random noise is rarely a column or pump issue. It is typically an optical or electronic problem within the UV/Vis or Photodiode Array (PDA) detector[7]. The noise level of a UV detector is inversely proportional to the amount of light striking the photodiodes[5]. As the deuterium lamp ages and its energy output drops, or if the flow cell windows become fouled with precipitated buffer salts, the signal-to-noise ratio degrades, resulting in a fuzzy baseline[4][7].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. Use the following step-by-step methodologies to definitively isolate and resolve your baseline issues.
Protocol 1: The Zero-Flow Detector Isolation Test
Purpose: To definitively isolate whether baseline noise is caused by the detector (optical/electrical) or the solvent delivery system (pump/mobile phase).
-
Establish Baseline: Purge the system with your standard mobile phase and establish the method flow rate (e.g., 1.0 mL/min).
-
Monitor Signal: Monitor the baseline at 272 nm for 10 minutes to establish the baseline noise profile.
-
Halt Flow: Turn the pump flow rate to 0.0 mL/min, leaving the UV detector on and the data acquisition running.
-
Observe & Validate: Observe the baseline for an additional 10 minutes.
-
Causality Check: If the high-frequency noise continues unchanged with the flow off, the issue is isolated to the detector (e.g., failing lamp, dirty flow cell, or electronic interference)[8]. If the noise immediately flatlines and stabilizes, the issue is flow-related (e.g., pump pulsations, solvent contamination, or air bubbles)[6][8].
-
Protocol 2: Mobile Phase Degassing and System Purge Routine
Purpose: To eliminate outgassing and micro-bubbles in the flow cell, a primary cause of periodic baseline noise.
-
Prepare Fresh Solvents: Discard old aqueous buffers. Prepare fresh mobile phase using HPLC-grade water and Acetonitrile/Methanol. Add the required acidic modifier (e.g., 0.1% phosphoric acid).
-
Pre-Filter: Filter the mobile phase through a 0.22 µm membrane to remove particulates and provide initial mechanical degassing.
-
Sonicate: Sonicate the mobile phase bottles for 10-15 minutes to further remove dissolved gases prior to placing them on the instrument[9].
-
High-Flow Purge: Connect the solvents to the HPLC and open the purge valve. Purge each line at 5.0 mL/min for 5 minutes to clear trapped air from the low-pressure tubing and proportioning valves.
-
Equilibrate: Close the purge valve and flush the column at the method flow rate for at least 10 column volumes to re-equilibrate the system.
References
- HPLC Repair Services: Common Causes of Baseline Noise - theoverbrookgroup.com
- Why Your HPLC Baseline Drifts—And How to Stop It - sepscience.com
- HPLC Diagnostic Skills Vol I – Noisy Baselines - elementlabsolutions.com
- Elimin
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - chrom
- Noisy and negative baseline : r/CHROM
- HPLC baseline noise - khemit.net
- Application Note: A Validated HPLC-UV Method for the Quantification of Cinnamic Acid in Human Plasma - benchchem.com
- Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composit - semanticscholar.org
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sepscience.com [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. hplccalculator.khemit.net [hplccalculator.khemit.net]
Technical Support Center: Potassium (E)-3-phenylprop-2-enoate Purification & Recrystallization
Welcome to the Technical Support Center for the purification of Potassium (E)-3-phenylprop-2-enoate (commonly known as Potassium Cinnamate, CAS: 16089-48-8). This compound is a critical reagent and active additive utilized across drug synthesis, food preservation, and advanced materials like perovskite solar cells.
Because potassium cinnamate is the salt of a weak organic acid, achieving pharmaceutical-grade purity (>98.5%) requires strict thermodynamic and pH control. This guide provides researchers and process chemists with self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure high-yield recrystallization.
I. Process Visualization: Recrystallization Workflow
Workflow for the purification and recrystallization of crude potassium cinnamate.
II. Quantitative Physicochemical Parameters
To engineer a successful recrystallization system, you must leverage the differential solubility of the compound. Below are the validated physicochemical parameters governing the purification of potassium cinnamate.
| Parameter | Value / Specification | Mechanistic Rationale |
| Molecular Formula | C9H7KO2 | Potassium salt of (E)-3-phenylprop-2-enoic acid. |
| Aqueous Solubility | Highly Soluble | The ionized salt form readily hydrates in polar solvents 1[1]. |
| Ethanol Solubility | Slightly Soluble | Acts as an excellent anti-solvent or wash medium to precipitate crystals without product loss 1[1]. |
| Optimal pH Range | 8.5 – 9.5 | Prevents the protonation of the cinnamate anion back into insoluble cinnamic acid 2[2]. |
| Cooling Temperature | 10 – 15 °C | Maximizes crystal yield by aggressively lowering the saturation threshold 3[3]. |
| Target Moisture | < 2.0 wt% | Prevents caking, degradation, and hydrolysis during long-term storage 4[4]. |
III. Standard Operating Procedure (SOP): Recrystallization
This protocol is designed as a self-validating system. If a step fails, the physical state of the solution will immediately indicate the thermodynamic or chemical imbalance.
Step 1: Solvent Selection & Dissolution Suspend the crude potassium cinnamate in a minimal volume of a hot binary solvent system (e.g., Water:Ethanol at an 80:20 v/v ratio) heated to 70–80 °C. Causality: Water provides the primary solubility for the salt, while the ethanol acts as a co-solvent to lower the overall boiling point and create a steeper solubility curve upon cooling.
Step 2: pH Modulation (Critical Step) Measure the pH of the hot solution. Adjust strictly to 8.5 – 9.5 using a dilute Potassium Hydroxide (KOH) solution2[2]. Causality: Cinnamic acid is a weak acid (pKa ~4.4). If the pH drops, the equilibrium shifts toward the unionized cinnamic acid, which is highly insoluble in water and will co-precipitate as an impurity1[1].
Step 3: Hot Filtration Pass the hot solution through a pre-warmed Buchner funnel. Causality: This removes insoluble impurities, such as unreacted catalysts (e.g., palladium/carbon) if the crude was synthesized via catalyzed oxidation3[3].
Step 4: Nucleation & Controlled Cooling Cool the filtrate slowly to 10 – 15 °C 3[3]. Causality: Gradual cooling promotes the growth of large, highly pure crystals. Rapid "crash cooling" traps mother liquor (occlusion) within the crystal lattice, drastically reducing final purity.
Step 5: Isolation & Washing Isolate the crystals via vacuum centrifugation. Wash the resulting filter cake with ice-cold absolute ethanol. Causality: Because potassium cinnamate is only slightly soluble in ethanol 1[1], a cold ethanol wash strips away residual water and unreacted organic impurities without dissolving your target yield.
Step 6: Desiccation Vacuum dry the product at 50–60 °C until the moisture content is reduced to < 2 wt% 4[4].
IV. Troubleshooting Guides & FAQs
Q1: Why is my product "oiling out" instead of forming solid crystals? A1: Oiling out occurs when the solute separates as a liquid phase rather than a solid. This happens if the concentration of the solute is too high at a temperature above its melting point in the solvent mixture, or if there is a high concentration of organic impurities. Resolution: Reheat the mixture until the oil completely redissolves. Add a small volume of co-solvent (ethanol) to adjust the solubility curve, and cool the solution much more slowly. Introducing a high-purity seed crystal at the cloud point will nucleate solid crystal growth before the oiling threshold is reached.
Q2: I am observing a white, insoluble powder precipitating before the solution even cools. What is it, and how do I fix it? A2: This is almost certainly unreacted or re-protonated cinnamic acid. Cinnamic acid is poorly soluble in water compared to its potassium salt. If the pH of your solution drops below 8.5, the chemical equilibrium shifts toward the unionized acid, causing it to crash out of solution. Resolution: Monitor the pH of the hot mother liquor continuously. Maintain the pH strictly between 8.5 and 9.5 by adding 5% KOH solution dropwise2[2]. This ensures the compound remains fully ionized as the highly soluble cinnamate anion during the hot phase.
Q3: My final recrystallized product is highly hygroscopic and turns into a paste on the benchtop. How can I prevent this? A3: Excessive hygroscopicity is typically caused by residual potassium hydroxide (KOH) trapped in the crystal lattice, usually resulting from rapid crash-cooling or poor stoichiometric control during upstream synthesis. Resolution: Ensure strict stoichiometric control during neutralization; do not exceed pH 10. Implement a thorough wash step using ice-cold absolute ethanol to strip away the residual basic mother liquor. Finally, utilize a vacuum desiccator or vacuum oven for drying, targeting a moisture content of less than 2 wt% 4[4].
Q4: Can I use pure ethanol for the entire recrystallization process? A4: No. Potassium cinnamate is highly soluble in water but only slightly soluble in ethanol1[1]. Using pure ethanol will result in poor dissolution of the crude product, requiring massive solvent volumes and leading to low recovery. A binary solvent system (Water/Ethanol) leverages the steep temperature-solubility gradient needed for high-yield recrystallization.
V. References
-
CN101857541B - Method for preparing potassium cinnamate Source: Google Patents URL:
-
WO2011067330A1 - Alkali metal cinnamate powder and method for preparation Source: Google Patents URL:
-
Potassium Cinnamate CAS 16089-48-8 Manufacturers and Suppliers Source: Fengchen Group Co., Ltd. URL:[Link]
Sources
- 1. Potassium Cinnamate CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. WO2011067330A1 - Alkali metal cinnamate powder and method for preparation - Google Patents [patents.google.com]
- 3. CN101857541B - Method for preparing potassium cinnamate - Google Patents [patents.google.com]
- 4. Potassium cinnamate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Antimicrobial Efficacy of Potassium (E)-3-phenylprop-2-enoate and Sodium Benzoate
Executive Summary
In the field of antimicrobial preservation, the selection of an appropriate agent is critical for ensuring product safety and stability. This guide provides a detailed technical comparison between two prominent antimicrobial preservatives: sodium benzoate, a widely used synthetic preservative, and potassium (E)-3-phenylprop-2-enoate, also known as potassium cinnamate, a natural alternative gaining significant attention. This document synthesizes experimental data to evaluate their respective antimicrobial efficacies, delves into their mechanisms of action, and offers practical guidance for researchers, scientists, and drug development professionals on their application. Our analysis indicates that while sodium benzoate's efficacy is well-established and highly effective in low-pH environments, potassium cinnamate presents a potent natural alternative with superior efficacy against certain bacteria, such as Bacillus cereus, and a different mode of action.
Introduction to the Preservatives
Sodium Benzoate
Sodium benzoate (C₇H₅O₂Na) is the sodium salt of benzoic acid and is one of the most established and widely utilized preservatives in the food, beverage, and pharmaceutical industries.[1][2] It is a white, crystalline powder that is highly soluble in water, a characteristic that makes it more practical for use than benzoic acid itself.[1] Its use is predicated on its conversion to the active, undissociated benzoic acid form under acidic conditions.[1][3]
Potassium (E)-3-phenylprop-2-enoate (Potassium Cinnamate)
Potassium cinnamate (C₉H₇KO₂) is the potassium salt of cinnamic acid, a naturally occurring phenolic acid found in plants like cinnamon.[4] As consumer and industry demand for natural preservatives grows, potassium cinnamate is emerging as a promising alternative to synthetic options.[5] It is recognized for its broad-spectrum antimicrobial activity and potential to replace conventional preservatives.
Mechanism of Antimicrobial Action
The method by which a preservative inhibits microbial growth is fundamental to its appropriate application. Sodium benzoate and potassium cinnamate operate via distinct mechanisms.
Sodium Benzoate: Intracellular Acidification and Metabolic Disruption
The antimicrobial activity of sodium benzoate is critically dependent on pH.[3][6] The active form is the undissociated benzoic acid molecule, which predominates in acidic environments (pH 2.5-4.5).[3][7]
-
Membrane Permeation: Being lipophilic (fat-soluble), the undissociated benzoic acid molecule readily diffuses across the microbial cell membrane.[1][6]
-
Intracellular Acidification: Once inside the cell, where the pH is near neutral, the benzoic acid molecule dissociates, releasing a proton (H⁺).[1][6] This influx of protons overwhelms the cell's capacity to maintain its internal pH, leading to intracellular acidification.[8][9]
-
Energy Depletion & Enzyme Inhibition: To counteract the pH drop, the microbial cell expends significant energy (ATP) to pump the excess protons out.[6] This energy drain, coupled with the direct inhibition of key metabolic enzymes (such as those in the respiratory pathway), disrupts cellular function and prevents growth.[1][8][10]
Potassium Cinnamate: Direct Cell Membrane Disruption
The mechanism of potassium cinnamate is less dependent on intracellular pH changes and more focused on direct physical damage to the cell.
-
Cell Surface Interaction: Potassium cinnamate interacts with the microbial cell surface.
-
Structural Damage: This interaction leads to demonstrable morphological changes. Scanning electron microscopy has shown that bacterial cells treated with potassium cinnamate exhibit surface damage, wrinkling, inward collapse, and eventual rupture. This indicates that the primary antimicrobial effect is causing irreversible structural damage to the cell membrane and wall.
Diagram: Comparative Mechanisms of Action
Caption: Workflow for the Broth Microdilution MIC Assay.
Factors Influencing Preservative Performance
The effectiveness of both preservatives is not absolute and is influenced by several factors in a given formulation.
-
pH: This is the most critical factor for sodium benzoate, which is most effective in acidic conditions (pH 2.5–4.0) and loses significant activity above pH 4.5. [1][3][7]While organic acids like cinnamic acid also benefit from lower pH which increases the proportion of the undissociated, more permeable form, its direct membrane-damaging mechanism may provide a wider effective pH range compared to benzoate. [6][11]* Target Microorganism: Efficacy varies by species. Sodium benzoate is well-regarded for its activity against yeasts and molds, while potassium cinnamate has shown superior potency against certain bacteria. [7]* Product Matrix: The presence of fats, proteins, and other ingredients can interact with preservatives, potentially reducing their availability and effectiveness. This must be evaluated on a case-by-case basis.
Application and Selection Guide
Choosing between potassium cinnamate and sodium benzoate requires a careful analysis of the product's characteristics and preservation goals.
-
Choose Sodium Benzoate when:
-
Choose Potassium Cinnamate when:
-
A "natural" preservative is desired for clean-label products. * The primary targets are bacteria, especially challenging organisms like Bacillus cereus. * Efficacy may be required in systems with a pH slightly higher than the optimal range for benzoate.
-
A preservative with a direct, membrane-disruptive mechanism is advantageous.
-
Diagram: Preservative Selection Logic
Sources
- 1. snowhitechem.com [snowhitechem.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Sale Sodium Benzoate in Beverages: Dosage, pH Range, and Regulatory Limits [tjcy.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How pH Influences Microbial Growth and Organic Acids as Antimicrobials | Introduction to Food Microbiology and Safety [foodmicrobe-basic.com]
- 7. testbook.com [testbook.com]
- 8. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Sodium Benzoate on the Gut Microbiome Across Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium Sorbate vs Sodium Benzoate: Safety, Uses, and Effectiveness [elchemy.com]
- 13. countmechemicals.com [countmechemicals.com]
A Comparative Guide to the Cytotoxicity of Potassium (E)-3-phenylprop-2-enoate and its Analogs in Mammalian Cell Lines
Introduction: The Therapeutic Potential of Cinnamates
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, are gaining significant attention in pharmacology and drug development.[1] Found in plants, fruits, and vegetables, these molecules form the basis for a multitude of biological activities.[1] Modern research has validated the traditional use of cinnamon-related compounds, confirming that cinnamic acid and its derivatives exhibit potent anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1] This guide provides a comprehensive comparison of the cytotoxic effects of potassium (E)-3-phenylprop-2-enoate (potassium cinnamate) and its analogs across various mammalian cell lines, supported by experimental data and detailed protocols.
The cytotoxic, or cell-killing, effects of cinnamic acid derivatives are of particular interest in oncology. These compounds have been shown to act against a variety of cancer cell lines, including those of the breast, colon, and lung.[1] Their therapeutic potential lies in their ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells, a critical aspect of cancer chemotherapy.[2] The mechanisms underlying their anti-cancer activity are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cancer-promoting pathways.[1][3]
This guide will delve into the comparative cytotoxicity of cinnamates, providing researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate these promising compounds. While specific data for potassium (E)-3-phenylprop-2-enoate is limited, the data presented for cinnamic acid and its derivatives serve as a strong proxy for the cytotoxic potential of the cinnamate anion.
Methodology: Assessing Cytotoxicity using the MTT Assay
To quantify the cytotoxic effects of potassium (E)-3-phenylprop-2-enoate and its analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[4] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well flat-bottom microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of potassium (E)-3-phenylprop-2-enoate or its analogs in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to obtain a range of desired concentrations. After the 24-hour incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubation: Incubate the cells with the test compounds for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and the compound's expected mechanism of action.[6]
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various cinnamic acid derivatives across a range of mammalian cancer cell lines. This data provides a valuable benchmark for evaluating the potential of potassium (E)-3-phenylprop-2-enoate.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 | Human Melanoma | 2400 | [9] |
| Cinnamic Acid Ester/Amide Derivatives | HeLa | Human Cervix Adenocarcinoma | 42 - 166 | [10][11] |
| Cinnamic Acid Ester/Amide Derivatives | K562 | Human Myelogenous Leukemia | 42 - 166 | [10][11] |
| Cinnamic Acid Ester/Amide Derivatives | Fem-x | Human Malignant Melanoma | 42 - 166 | [10][11] |
| Cinnamic Acid Ester/Amide Derivatives | MCF-7 | Human Breast Cancer | 42 - 166 | [10][11] |
| Harmicine and Cinnamic Acid Hybrids | HepG2 | Human Liver Carcinoma | 0.74 - 3.11 | [12] |
| Coumarin-Cinnamic Acid Hybrids | MCF-7 | Human Breast Cancer | 3.26 | [13] |
| Coumarin-Cinnamic Acid Hybrids | A549 | Human Lung Carcinoma | 9.34 | [13] |
| Coumarin-Cinnamic Acid Hybrids | HL60 | Human Leukemia | 8.09 | [13] |
Note: The wide range of IC50 values reflects the influence of different chemical modifications on the cinnamic acid backbone.[3] The presence of certain functional groups can significantly enhance the cytotoxic potency of these compounds.[11]
Mechanism of Action: How Cinnamates Induce Cell Death
The cytotoxic effects of cinnamic acid derivatives are not due to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis.
Induction of Apoptosis
A primary mechanism by which cinnamates exert their anti-cancer effects is through the induction of apoptosis.[1] This process of programmed cell death is a crucial safeguard against the proliferation of damaged or cancerous cells. Cinnamic acid derivatives can trigger apoptosis through several pathways:
-
DNA Damage: Some derivatives can cause irreversible damage to the DNA of cancer cells, which in turn activates cell death pathways.[1]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Cinnamic acid derivatives have been shown to activate key executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1]
-
Mitochondrial Disruption: The mitochondria play a central role in apoptosis. Cinnamic acid can disrupt the cytoskeleton in human melanoma cells, which may be linked to the induction of apoptotic cell death.[9]
Cell Cycle Arrest
In addition to inducing apoptosis, cinnamic acid derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, cinnamic acid has been shown to cause an increase in the proportion of leukemia cells in the G0/G1 phase of the cell cycle, effectively preventing them from entering the DNA synthesis (S) phase.[14] This cell cycle arrest provides an opportunity for the cell to either repair DNA damage or undergo apoptosis.
Inhibition of Key Signaling Pathways
Cancer cell growth and survival are often dependent on the hyperactivity of certain signaling pathways. Cinnamic acid and its derivatives have been found to inhibit several of these key pathways:
-
NF-κB Signaling: The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[1] Its aberrant activation is a hallmark of many cancers. Cinnamic acid derivatives can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[1]
-
MAPK and PI3K/Akt Signaling: These pathways are central to cell proliferation, growth, and survival. Cinnamic acid has been shown to decrease the signaling of the MAPK and PI3K/Akt pathways in leukemia cells.[14]
Caption: Mechanisms of cinnamate-induced cytotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that potassium (E)-3-phenylprop-2-enoate, as a salt of cinnamic acid, holds significant potential as a cytotoxic agent against various mammalian cancer cell lines. The comparative data for cinnamic acid and its derivatives highlight the promising anti-cancer properties of this class of compounds. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them attractive candidates for further investigation in drug discovery and development.
Future research should focus on a number of key areas. Firstly, direct experimental evaluation of the cytotoxicity of potassium (E)-3-phenylprop-2-enoate across a broad panel of cancer and normal cell lines is crucial to establish its specific IC50 values and therapeutic index. Secondly, further elucidation of the structure-activity relationships among different cinnamate derivatives will enable the rational design of more potent and selective anti-cancer agents. Finally, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in preclinical models of cancer.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study. Anticancer Research. Available from: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available from: [Link]
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Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. Available from: [Link]
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Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of leukaemia cells. Allied Academies. Available from: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
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Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry. Available from: [Link]
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Introduction to MTT Cytotoxicity Assay.pptx. iGEM.org. Available from: [Link]
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Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. PubMed. Available from: [Link]
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Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available from: [Link]
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Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available from: [Link]
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Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PMC. Available from: [Link]
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Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. Available from: [Link]
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cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]
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IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. Available from: [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available from: [Link]
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Comparative Analysis of Potassium and Sodium Salts of (E)-3-phenylprop-2-enoic Acid
Introduction
(E)-3-phenylprop-2-enoic acid, universally known as trans-cinnamic acid, is a naturally occurring aromatic fatty acid that serves as a critical intermediate in pharmaceutical synthesis, a potent antimicrobial agent, and a food preservative[1][2]. Because the free acid exhibits poor aqueous solubility, it is predominantly formulated as an alkali metal salt—most notably sodium cinnamate (NaCinn) and potassium cinnamate (KCinn) [3][4].
For researchers and drug development professionals, selecting the appropriate salt form is not merely a matter of convenience; it fundamentally alters the compound's thermodynamics, dissolution kinetics, and downstream processing capabilities. This guide provides an objective, data-driven comparison of these two salts to inform formulation strategies.
Physicochemical Profiling & Causality
While both salts successfully neutralize the carboxylic acid moiety to enhance solubility, their distinct cationic radii ( Na+ vs. K+ ) and resulting lattice energies dictate divergent physicochemical behaviors.
-
Solubility & Hydration Kinetics: Potassium salts of organic acids typically exhibit superior aqueous solubility and faster dissolution rates than their sodium counterparts[4]. The larger ionic radius of the potassium ion results in a lower crystal lattice energy. Consequently, water molecules can disrupt the KCinn lattice more efficiently than the NaCinn lattice, making KCinn highly advantageous for liquid pharmaceutical formulations and high-concentration stock solutions[2][5].
-
Thermal Stability: Thermogravimetric and differential thermal analyses (TG-DTA) demonstrate that potassium cinnamate possesses superior thermal stability. The major mass loss (degradation) for KCinn occurs at 275.0 °C, whereas NaCinn begins to degrade at 253.2 °C[6]. This ~20 °C differential is a critical parameter for high-temperature manufacturing processes, such as spray drying or hot-melt extrusion, where KCinn is less likely to undergo premature thermal degradation[4][6].
Table 1: Quantitative Physicochemical Comparison
| Property | Sodium Cinnamate (NaCinn) | Potassium Cinnamate (KCinn) |
| CAS Number | 538-42-1[1] | 16089-48-8[2] |
| Molecular Formula | C9H7NaO2 [1] | C9H7KO2 [2] |
| Molecular Weight | 170.14 g/mol [7] | 186.25 g/mol [8] |
| Appearance | White to off-white powder[1] | White crystalline powder[2] |
| Thermal Degradation Point | 253.2 °C[6] | 275.0 °C[6] |
| Aqueous Solubility | Moderately soluble[7] | Highly soluble[5] |
| Oral LD50 (Rodent) | ~2.7 - 4.44 g/kg[5] | 5.58 - 6.78 g/kg[5] |
Antimicrobial Efficacy & Mechanism of Action
Both NaCinn and KCinn function as potent, broad-spectrum antimicrobial agents against molds, yeasts, and bacteria[1][2]. Their efficacy is not derived from the metal cation, but rather from a pH-dependent self-validating chemical conversion.
Causality of Action: In an aqueous solution, the salts dissociate into their respective cations and the cinnamate anion. In acidic environments (specifically pH 2–7), the anion is protonated to form the non-ionized, lipophilic trans-cinnamic acid[2][5]. This non-ionized molecule easily penetrates the phospholipid bilayer of microbial cell membranes. Upon entering the higher-pH cytoplasm, the acid dissociates, releasing protons that drastically lower the intracellular pH. This acidification disrupts essential enzymatic activity and metabolic pathways, ultimately leading to cell death[2][9].
Antimicrobial mechanism of action for cinnamate salts via pH-dependent protonation.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the synthesis, characterization, and biological evaluation of these salts.
Protocol 1: Synthesis and Crystallization
Objective: To synthesize high-purity NaCinn and KCinn via neutralization and slow evaporation[3][6].
-
Preparation: Suspend 0.1 mol of high-purity trans-cinnamic acid in 100 mL of distilled water.
-
Neutralization: Slowly add an equimolar amount (0.1 mol) of either NaOH (for NaCinn) or KOH (for KCinn) under continuous magnetic stirring at 40 °C until the acid completely dissolves and the solution stabilizes at a pH of 8.0–8.5[3].
-
Filtration: Pass the clear solution through a 0.22 µm membrane filter to remove any unreacted trace impurities.
-
Crystallization: Transfer the filtrate to a wide-mouth crystallizing dish. Allow the solvent to slowly evaporate at room temperature (20–25 °C) over 7–10 days to promote single-crystal growth[6].
-
Harvesting & Drying: Collect the resulting crystals, wash with a minimal volume of ice-cold ethanol to remove surface impurities, and dry in a vacuum desiccator for 48 hours.
-
Validation: Confirm structure and purity using FTIR (KBr pellet technique). Ensure the absence of the broad carboxylic -OH stretch (~2500-3000 cm⁻¹) and verify the presence of the carboxylate asymmetric stretch (~1550 cm⁻¹)[6].
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To objectively compare the antimicrobial potency of NaCinn and KCinn against target pathogens[9][10].
-
Inoculum Preparation: Culture bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) at 37 °C until reaching the logarithmic growth phase. Dilute to a final working concentration of 5×105 CFU/mL.
-
Treatment Preparation: Prepare stock solutions of NaCinn and KCinn (100 mg/mL) in sterile water. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB adjusted to pH 5.5 (to ensure sufficient protonation to the active non-ionized form)[5].
-
Incubation: Inoculate each well with 10 µL of the bacterial suspension. Include positive (antibiotic) and negative (broth only) controls. Incubate the plates at 37 °C for 24 hours.
-
Analysis: Measure optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the salt that completely inhibits visible bacterial growth[11].
-
Validation: Plate 10 µL from wells showing no visible growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC), ensuring the observed effect is bactericidal rather than merely bacteriostatic.
Step-by-step experimental workflow from synthesis to antimicrobial validation.
Conclusion
While both sodium and potassium salts of (E)-3-phenylprop-2-enoic acid offer significant advantages over the free acid in terms of solubility and formulation flexibility, potassium cinnamate emerges as the superior choice for rigorous industrial and pharmaceutical applications. Its enhanced thermal stability (up to 275 °C)[6], higher aqueous solubility, and highly favorable toxicological profile (higher LD50)[5] make it exceptionally versatile for advanced drug delivery systems, spray-drying processes, and food preservation technologies[4].
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gas chromatography-mass spectrometry (GC-MS) validation for trans-cinnamate derivatives
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and quantifying trans-cinnamate derivatives (such as methyl trans-cinnamate and ethyl trans-cinnamate) in complex botanical extracts and biological matrices. These compounds are critical nodes in the phenylpropanoid pathway and serve as vital biomarkers, flavor profiles, and active pharmaceutical ingredients[1].
While many laboratories default to liquid chromatography, analyzing cinnamate derivatives requires distinguishing trans from cis isomers—which readily form via photo-isomerization and often co-elute in standard reverse-phase HPLC[1]. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms, alongside a field-proven, self-validating GC-MS protocol.
Comparative Performance: GC-MS vs. HPLC-UV vs. LC-MS/MS
The selection of an analytical platform must be driven by causality: the physical chemistry of the analyte dictates the tool. Cinnamate esters are highly volatile, making them ideal candidates for gas chromatography. The high theoretical plate count of capillary GC exploits minute differences in boiling points and dipole moments, achieving baseline resolution of isomers that LC systems struggle to separate. Furthermore, Electron Ionization (EI) provides highly reproducible fragmentation patterns, enabling library matching and structural confirmation that UV detection cannot offer[2].
The following table summarizes the quantitative performance data from validated methods across different platforms:
| Analytical Parameter | GC-MS (EI-SIM) | HPLC-UV | LC-MS/MS (ESI-MRM) |
| Limit of Quantification (LOQ) | 1 – 5 ng/mL[1] | 1 – 840 ng/mL[3] | ~0.5 ng/mL[3] |
| Isomer Resolution (trans vs cis) | Excellent (Capillary GC) | Moderate (Co-elution risk) | Moderate |
| Matrix Interference | Low (High MS specificity) | High (UV overlap) | Low (MRM filtering) |
| Sample Preparation | Liquid-liquid extraction | Direct / Precipitation | Precipitation |
| Derivatization Requirement | Required for free acids; None for esters[4] | None | None |
While LC-MS/MS remains the gold standard for ultra-trace bioanalysis (achieving LOQs as low as 0.5 ng/mL)[3], GC-MS routinely achieves LOQs of 1–5 ng/mL for volatile esters[1]. For routine quality control or high-concentration samples, HPLC-UV is cost-effective but suffers from high limits of quantification and matrix interference[3].
Experimental Design: A Self-Validating GC-MS Workflow
A robust analytical method must be a self-validating system—meaning any failure in extraction, injection, or ionization is immediately flagged by the data itself. We achieve this through the strategic use of stable isotope-labeled internal standards (IS), such as [2H7]trans-cinnamate or methyl trans-cinnamate-D5[5],[6].
GC-MS Experimental Workflow for trans-Cinnamate Derivatives.
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction Causality: Liquid-liquid extraction (LLE) isolates the lipophilic cinnamate esters while leaving behind proteins and polar interferences that would otherwise contaminate the GC inlet.
-
Aliquot 100 µL of the sample matrix (e.g., botanical extract or plasma) into a silanized glass vial.
-
Add 10 µL of Internal Standard solution (methyl trans-cinnamate-D5 at 50 ng/mL). Self-validation check: The IS tracks extraction recovery and normalizes autosampler volume discrepancies[5].
-
Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to an autosampler vial. (Note: Free cinnamic acids require derivatization with reagents like MSTFA to form trimethylsilyl derivatives, but cinnamate esters can be injected directly[4]).
Phase 2: GC Separation Parameters Causality: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) provides the exact polarizability needed to separate trans and cis isomers via dipole-dipole interactions.
-
Column: 30 m × 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature set to 250°C to ensure instantaneous vaporization without thermal degradation.
-
Oven Program: Initial hold at 60°C (1 min), ramp at 10°C/min to 150°C, then 20°C/min to 280°C (hold 3 min).
Phase 3: MS Detection (EI-SIM) Causality: Selected Ion Monitoring (SIM) maximizes the quadrupole's dwell time on target masses, vastly improving the signal-to-noise ratio compared to full-scan mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion Source at 230°C; Quadrupole at 150°C.
-
SIM Ions: Target the molecular ion (e.g., m/z 162 for methyl trans-cinnamate) and the primary fragment (m/z 131, representing the loss of the methoxy group). For the D5-IS, monitor m/z 167 and 136.
Method Validation Framework (ICH Q2)
Validation must adhere to ICH Q2 guidelines to ensure the method is fit-for-purpose. The logic of validation is sequential; a failure at any node requires returning to method development.
Logical framework for self-validating GC-MS analytical batches.
-
Specificity: Inject a blank matrix. The absence of peaks at the retention time of trans-cinnamates confirms no endogenous interference.
-
Linearity: Construct a calibration curve from 1 to 500 ng/mL. The response ratio (Analyte Area / IS Area) versus concentration must yield an R² > 0.995.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, mid, and high concentrations in triplicate. Acceptance criteria dictate a ±15% relative standard deviation (RSD). The internal standard acts as the ultimate safeguard here: if the IS absolute area drops by >30% in a specific sample, it flags a severe matrix suppression event or extraction failure, invalidating that specific data point without compromising the entire batch[6].
References
-
Title: Performance Evaluation of Gas Chromatography–Atmospheric Pressure Chemical Ionization–Time-of-Flight Mass Spectrometry for Metabolic Fingerprinting and Profiling Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: GC-MS Determination of Major Bioactive Constituents and Anti-oxidative Activities of Aqueous Extracts of Cinnamomum burmannii Blume Stem Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Evaluation and Fraction-Based Profiling of Basil Essential Oil Against Vaginal Pathogens Source: PubMed Central (NIH) URL: [Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Potassium (E)-3-phenylprop-2-enoate
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the safe and responsible management of all materials involved, including the disposal of chemical reagents like potassium (E)-3-phenylprop-2-enoate, also known as potassium cinnamate. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in scientific principles and regulatory awareness, to ensure the safety of laboratory personnel and the protection of our environment.
The First Principle: Waste Characterization
Before any disposal action is taken, the fundamental first step is to characterize the waste. According to the guidelines set by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5][6][7][8]
Potassium (E)-3-phenylprop-2-enoate is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[5][7][9][10] An evaluation of its properties indicates that it is a stable solid, not considered to be ignitable, corrosive, or reactive under standard conditions.[1] While comprehensive ecological toxicity data is not widely available, recent studies have indicated its low cytotoxicity and a harmless metabolic pathway in humans, suggesting it does not meet the criteria for acute toxicity.
Therefore, in its pure form, potassium (E)-3-phenylprop-2-enoate is typically managed as a non-hazardous chemical waste . However, it is the responsibility of the waste generator to confirm this classification, especially if the waste is mixed with other substances.[1]
Primary Disposal Pathway: Professional Waste Management
The most reliable and recommended method for the disposal of potassium (E)-3-phenylprop-2-enoate is through a licensed professional waste disposal service. This approach guarantees adherence to all federal, state, and local regulations.[1]
Pre-Disposal and Segregation: The Foundation of Safety
Proper handling and segregation of chemical waste are paramount to preventing accidents and ensuring efficient disposal.
Personal Protective Equipment (PPE): Before handling potassium (E)-3-phenylprop-2-enoate for disposal, it is crucial to wear appropriate PPE to minimize exposure. This is due to its potential to cause skin and eye irritation upon contact.[1]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact and irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Waste Segregation: To prevent dangerous reactions, chemical wastes must be carefully segregated. Potassium (E)-3-phenylprop-2-enoate waste should be stored separately from strong acids and strong oxidizing agents.[11][12]
Step-by-Step Protocol for Professional Disposal
-
Container Selection: Choose a container that is compatible with potassium (E)-3-phenylprop-2-enoate. A clean, dry, and sealable high-density polyethylene (HDPE) container is a suitable choice.[12][13] The original product container, if in good condition, can also be used.[12]
-
Labeling: Clearly label the waste container with "Potassium (E)-3-phenylprop-2-enoate Waste" and the approximate quantity. Ensure the label is legible and securely attached.[12]
-
Accumulation: Collect the waste potassium (E)-3-phenylprop-2-enoate in the designated container. Avoid mixing it with other chemical wastes.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[14] This should be in a designated satellite accumulation area within the laboratory.[15]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
Disposal Decision Workflow
Caption: Disposal decision workflow for potassium (E)-3-phenylprop-2-enoate.
A Limited Alternative: Drain Disposal for Trace Amounts
For very small, trace quantities of potassium (E)-3-phenylprop-2-enoate, some institutional and municipal guidelines may permit drain disposal, as it is a potassium salt of a carboxylic acid.[16][17] This method should only be considered after consulting and receiving approval from your institution's EHS department and confirming that your local wastewater treatment facility can process such waste.[16][18]
Step-by-Step Protocol for Limited Drain Disposal
-
Confirm Approval: Ensure you have explicit permission from your EHS office for this specific chemical and quantity.
-
Neutralization: Prepare a dilute aqueous solution of the potassium (E)-3-phenylprop-2-enoate waste. Check the pH and neutralize it to a range of 5.5 to 9.0 using a dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.[17]
-
Dilution: While pouring the neutralized solution down the drain, flush with a large excess of water—at least 100 times the volume of the chemical solution.[17][18] For example, for every 10 mL of solution, flush with at least 1 liter of water.
-
Log Entry: Maintain a record of the date, chemical, quantity, and disposal method.
This alternative is not intended for bulk or routine disposal. The primary and preferred method remains collection by a professional waste management service to ensure the highest standards of safety and environmental stewardship.
Conclusion
The responsible disposal of potassium (E)-3-phenylprop-2-enoate is a critical component of laboratory safety and environmental compliance. By understanding the chemical's properties, adhering to a structured disposal protocol, and prioritizing professional waste management, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
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- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
- Chemical Waste Disposal Guidelines. Emory University.
- Laboratory chemical waste disposal guidelines - University of Otago.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003, February 15). University of Pennsylvania.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University. Retrieved from Vanderbilt University Medical Center website.
- Drain Disposal Guide - UGA Environmental Safety Division. University of Georgia.
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
- Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS.
- Potassium cinnamate SDS, 16089-48-8 Safety Data Sheets - ECHEMI. ECHEMI.
- Potassium cinnamate - AK Scientific, Inc. AK Scientific, Inc.
- Chemicals Approved for Drain Disposal. University of California, San Francisco.
- Lorigo, M., Quintaneiro, C., Breitenfeld, L., & Cairrao, E. (2024). Effects associated with exposure to the emerging contaminant octyl-methoxycinnamate (a UV-B filter) in the aquatic environment: a review. Journal of Toxicology and Environmental Health, Part B, 27(2), 55-72.
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
- Aquatic Toxicology, 14 (1989) 149–166 Elsevier.
- Potassium cinnamate - Safety Data Sheet - ChemicalBook. (2026, March 7). ChemicalBook.
- New Research on Natural Preservatives: Potassium Cinnamate Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study. (2025, August 14). Retrieved from a study published in LWT-Food Science and Technology.
- 40 CFR Ch. I (7–1–25 Edition) § 261.3 - GovInfo.
- 40 CFR § 261.3 - Definition of hazardous waste. Cornell Law School.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 21). Fisher Scientific.
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- 5.1 Listed Hazardous Wastes (F, K, U, and P lists). Cornell University.
- List of Hazardous Substances and Reportable Quantities.
- Hazardous Waste: EPA P-List Chemicals. Environmental Health & Safety (EHS).
- 40 CFR 261.3 -- Definition of hazardous waste. - eCFR. (2006, July 14).
- EPA Hazardous Waste Codes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
